molecular formula C13H11NO3 B6367472 Methyl 4-(3-hydroxypyridin-2-yl)benzoate CAS No. 1261981-75-2

Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Cat. No.: B6367472
CAS No.: 1261981-75-2
M. Wt: 229.23 g/mol
InChI Key: INNOVAZVAUABGC-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS 1261981-75-2) is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This methyl benzoate derivative features a 3-hydroxypyridin-2-yl moiety, a structure of significant interest in medicinal and organic chemistry. The compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Hydroxypyridine derivatives are extensively investigated for their biological activities, particularly as inhibitors of the tyrosinase enzyme . Tyrosinase is a critical copper-containing enzyme involved in melanin synthesis, making it a prime target for research in skin hyperpigmentation disorders and for preventing enzymatic browning in agriculture . Compounds with the 3-hydroxypyridine scaffold exhibit notable tyrosinase inhibitory effects, primarily through their ability to chelate copper ions at the enzyme's active site . Recent molecular docking and kinetic studies on similar structures confirm that these compounds can bind stably within the tyrosinase active site and often function as competitive inhibitors . Beyond their biological potential, Methyl 4-(3-hydroxypyridin-2-yl)benzoate serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules in drug discovery and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-hydroxypyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)12-11(15)3-2-8-14-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNOVAZVAUABGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682924
Record name Methyl 4-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-75-2
Record name Methyl 4-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Application Profiling of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in 2-Oxoglutarate-Dependent Oxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS: 1261981-75-2) is a highly specialized heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry [1]. Featuring a 2-aryl-3-hydroxypyridine core, this molecule is fundamentally designed to act as a bidentate metal chelator. Its primary application lies in the competitive inhibition of 2-oxoglutarate (2OG)-dependent oxygenases, a critical enzyme superfamily that includes Hypoxia-Inducible Factor Prolyl Hydroxylase Domains (HIF-PHDs) and the Fat Mass and Obesity-associated protein (FTO) [2, 3].

This technical guide provides an in-depth analysis of the compound’s structural chemistry, mechanistic pharmacology, and detailed experimental workflows, ensuring researchers can confidently synthesize and validate this scaffold in drug discovery pipelines.

Structural Chemistry & Physicochemical Profiling

The pharmacological utility of Methyl 4-(3-hydroxypyridin-2-yl)benzoate is dictated by its precise spatial geometry. The nitrogen atom of the pyridine ring and the adjacent 3-hydroxyl oxygen form a highly constrained bidentate pocket. This geometry perfectly mimics the binding mode of the endogenous co-substrate, 2-oxoglutarate, allowing the compound to coordinate the catalytic Fe(II) ion in the active site of target oxygenases [4]. Furthermore, the methyl benzoate moiety extends into the substrate-binding pocket, providing essential hydrophobic contacts while maintaining favorable lipophilicity for cellular permeability.

Quantitative Physicochemical Data

The following table summarizes the core computational and experimental properties of the compound, detailing the causality behind its drug-like behavior [1].

PropertyValueCausality / Pharmacological Implication
Molecular Weight 229.24 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal ligand efficiency and small-molecule drug-likeness.
LogP 2.2408Provides a balanced lipophilicity profile, ensuring sufficient aqueous solubility for assays while permitting passive diffusion across lipid bilayers.
TPSA 59.42 ŲExcellent for intracellular targeting; the relatively low polar surface area minimizes desolvation penalties upon entering hydrophobic enzyme pockets.
H-Bond Donors 1The 3-hydroxyl group acts as the sole donor, which is strictly required for active-site Fe(II) coordination and displacement of water.
H-Bond Acceptors 4The pyridine nitrogen and ester oxygens facilitate critical hydrogen-bonding networks with active-site residues (e.g., Tyrosine or Arginine).

Mechanistic Pharmacology: Targeting HIF-PHD

Hypoxia-inducible factor (HIF) is the master transcriptional regulator of the cellular response to low oxygen. Under normoxic conditions, HIF-PHD enzymes utilize oxygen, 2-oxoglutarate, and Fe(II) to hydroxylate HIF-1α, marking it for rapid proteasomal degradation via the von Hippel-Lindau (pVHL) complex [2].

Methyl 4-(3-hydroxypyridin-2-yl)benzoate acts as a competitive inhibitor. By chelating the active-site Fe(II) and displacing 2OG, the compound halts the catalytic cycle of PHD. This prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the subsequent transcription of erythropoiesis and angiogenesis-promoting genes (e.g., EPO, VEGF) [3].

HIF_Pathway Inhibitor Methyl 4-(3-hydroxypyridin-2-yl)benzoate PHD PHD Enzyme (Fe2+) Inhibitor->PHD Chelates Fe2+ / Blocks Active Site VHL pVHL Complex PHD->VHL Promotes Binding HIF HIF-1α HIF->PHD Hydroxylation (Normoxia) Nucleus Nucleus (Target Genes: EPO, VEGF) HIF->Nucleus Stabilization (Hypoxia / Inhibition) Degradation Proteasomal Degradation VHL->Degradation Ubiquitination

Mechanism of HIF-1α stabilization via PHD enzyme inhibition by the bidentate chelator.

Synthetic Methodology

The synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The protocol below is designed to tolerate the unprotected 3-hydroxyl group, streamlining the workflow by eliminating protection/deprotection steps.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2-bromo-3-hydroxypyridine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

    • Causality: K₂CO₃ is deliberately chosen over stronger bases (like KOtBu) to prevent the premature hydrolysis of the methyl ester moiety while providing sufficient basicity to form the active boronate complex.

  • Solvent Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H₂O. Degas the solvent by bubbling argon through the mixture for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalytic species and the auto-oxidation of the electron-rich hydroxypyridine ring.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly fluorescent 2-bromo-3-hydroxypyridine spot (visible under 254 nm UV) is entirely consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure product.

Synthesis_Workflow Reactants 2-Bromo-3-hydroxypyridine + 4-(Methoxycarbonyl)phenylboronic acid Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reactants->Catalyst Reaction Suzuki-Miyaura Cross-Coupling Catalyst->Reaction Workup Liquid-Liquid Extraction (EtOAc/H2O) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Methyl 4-(3-hydroxypyridin-2-yl)benzoate (Yield >95%) Purification->Product

Step-by-step synthetic workflow for Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

In Vitro Validation Protocols (Self-Validating Systems)

To confirm that the synthesized compound functions as intended, researchers must validate its Fe(II) chelation capacity before proceeding to complex cell-based assays.

UV-Vis Spectrophotometric Chelation Assay

This label-free assay leverages the Metal-to-Ligand Charge Transfer (MLCT) band to confirm target engagement.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM Ascorbic Acid.

    • Causality: Ascorbic acid is not merely a preservative; it acts as a reducing agent to maintain iron strictly in the Fe(II) oxidation state. Fe(III) will not form the biologically relevant coordination complex required for 2OG oxygenase inhibition.

  • Iron Solution: Dissolve ferrous ammonium sulfate (Mohr's salt) in the buffer to a final concentration of 100 µM.

  • Titration: Aliquot the Fe(II) solution into a quartz cuvette. Titrate Methyl 4-(3-hydroxypyridin-2-yl)benzoate (from a 10 mM DMSO stock) into the cuvette in 10 µM increments.

  • Measurement: Scan the absorbance from 300 nm to 600 nm. A successful bidentate chelation will produce a distinct, concentration-dependent bathochromic shift (new absorption peak typically emerging between 450–550 nm due to the MLCT).

  • Self-Validation (Reversibility Check): Add 10 mM EDTA to the cuvette post-assay.

    • System Logic: EDTA has a vastly superior affinity for Fe(II). The addition of EDTA must completely abrogate the MLCT absorption band. If the band persists, the signal is a false positive (e.g., compound precipitation or auto-oxidation) rather than true, reversible active-site chelation.

References

  • ChemScene. "1261981-75-2 | Methyl 4-(3-hydroxypyridin-2-yl)benzoate".
  • National Institutes of Health (PMC). "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications".
  • Benchchem. "2-(3-Hydroxypicolinamido)acetic acid".
  • ACS Publications. "Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors".

Methyl 4-(3-hydroxypyridin-2-yl)benzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS: 1261981-75-2 ) is a specialized biaryl building block used primarily in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors . Its structural core—a 3-hydroxypyridine moiety linked to a phenyl ring—serves as a bidentate chelator for the active site iron (Fe²⁺) in 2-oxoglutarate-dependent dioxygenases. This guide details its physicochemical profile, synthetic pathways, and application in medicinal chemistry.

Chemical Identifiers & Properties
ParameterTechnical Specification
CAS Number 1261981-75-2
IUPAC Name Methyl 4-(3-hydroxypyridin-2-yl)benzoate
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C2=C(O)C=CC=N2
InChI Key HWEJYZKMOWZPFD-UHFFFAOYSA-N
pKa (Predicted) ~8.4 (Pyridine N), ~5.2 (3-OH group)
LogP 2.24 (Lipophilic, suitable for cell permeability)
Appearance Off-white to pale yellow solid

Structural Logic & Pharmacophore Analysis

The value of this compound lies in its ability to mimic 2-oxoglutarate (2-OG) , the natural cofactor for PHD enzymes.

  • Chelation Motif: The nitrogen of the pyridine ring and the adjacent hydroxyl group (at position 3) form a planar, bidentate ligand field. This geometry is perfectly optimized to coordinate with the Fe(II) center in the catalytic pocket of HIF-PHDs.

  • Linker Function: The phenyl ring at position 2 provides a rigid scaffold that extends into the hydrophobic pocket of the enzyme, increasing binding affinity compared to simple pyridine ligands.

  • Ester Functionality: The methyl ester is a "masking" group. In synthetic workflows, it allows for further diversification (e.g., hydrolysis to the acid for amide coupling) or acts as a prodrug moiety in early screening.

Diagram 1: Pharmacophore & Chelation Logic

Pharmacophore cluster_0 Pharmacophore Core Fe Fe(II) Active Site PyridineN Pyridine Nitrogen (Electron Donor) PyridineN->Fe Coordinate Bond Scaffold Phenyl Ring (Hydrophobic Interaction) PyridineN->Scaffold C2-Linkage Hydroxyl 3-Hydroxyl Group (H-Bond/Chelator) Hydroxyl->Fe Coordinate Bond Hydroxyl->PyridineN Ortho-Position Ester Methyl Ester (Synthetic Handle) Scaffold->Ester Para-Substitution

Caption: Structural logic of the 3-hydroxy-2-arylpyridine motif binding to the Iron (Fe) center of HIF-PH enzymes.

Synthetic Methodology (SOP)

Objective: Synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate via Suzuki-Miyaura Coupling. Rationale: Direct coupling of the 3-hydroxypyridine core is often low-yielding due to catalyst poisoning by the free hydroxyl group. This protocol uses a protected intermediate (benzyl ether) to ensure high turnover, followed by deprotection.

Reaction Scheme
  • Coupling: 2-Bromo-3-(benzyloxy)pyridine + (4-Methoxycarbonylphenyl)boronic acid → Benzyl-protected Intermediate.

  • Deprotection: Hydrogenolysis (H₂/Pd-C) or Acid Hydrolysis → Final Product.

Step-by-Step Protocol
Phase A: Suzuki Coupling
  • Reagents:

    • 2-Bromo-3-(benzyloxy)pyridine (1.0 eq)

    • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction flask with the bromide, boronic acid, and Pd catalyst under Nitrogen atmosphere.

    • Add Dioxane and aqueous K₂CO₃.

    • Heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of the bromide.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase B: Deprotection (Benzyl Removal)
  • Reagents:

    • Protected Intermediate (from Phase A)

    • 10% Pd/C (10 wt% loading)

    • Solvent: Methanol or Ethanol.

    • Hydrogen Gas (Balloon pressure).

  • Procedure:

    • Dissolve the intermediate in Methanol. Add Pd/C carefully under inert gas.

    • Purge with Hydrogen and stir at Room Temperature for 2–12 hours.

    • Validation: TLC should show a more polar spot (free phenol).

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Recrystallization: Triturate with cold diethyl ether or recrystallize from MeOH/Water to obtain the pure off-white solid.

Diagram 2: Synthetic Workflow

Synthesis SM1 2-Bromo-3-(benzyloxy)pyridine Reaction Suzuki Coupling (90°C, Dioxane) SM1->Reaction SM2 4-(Methoxycarbonyl)phenylboronic acid SM2->Reaction Cat Pd(dppf)Cl2 / K2CO3 Cat->Reaction Intermediate Benzyl-Protected Intermediate Reaction->Intermediate Deprotection Hydrogenolysis (H2, Pd/C, MeOH) Intermediate->Deprotection Final Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS 1261981-75-2) Deprotection->Final

Caption: Two-step synthesis strategy ensuring catalyst stability and high purity.

Handling & Stability (Self-Validating Protocols)

Tautomerism Warning

3-Hydroxypyridines exist in equilibrium with their keto-tautomers (pyridones).

  • Observation: In non-polar solvents (CDCl₃), the enol (hydroxy) form dominates. In polar protic solvents (H₂O, MeOH), the keto form may be significant.

  • QC Check: When interpreting NMR, look for broadened signals or exchangeable protons if the solvent is not dry. Run ¹H NMR in DMSO-d₆ to clearly see the phenolic proton (usually >10 ppm).

Storage Conditions
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon/Nitrogen. The electron-rich pyridine ring can be susceptible to oxidation over long periods.

  • Hygroscopicity: Moderate. Keep desiccated.

References

  • PubChem. (2025). Compound Summary: Methyl 3-hydroxy-4-(pyridin-3-yl)benzoate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Gupta, N. et al. (2019). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Review on Their Discovery, SAR, and Therapeutic Potential. Journal of Medicinal Chemistry.[1] (Contextual grounding for 3-hydroxypyridine pharmacophore).

  • Suzuki, A. (2005). The Suzuki Reaction with Arylboron Compounds in Organic Synthesis. Current Organic Chemistry. (Methodological basis for biaryl synthesis).

Sources

Thermodynamic Stability of 3-Hydroxypyridine Benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their shelf-life, bioavailability, and target-binding efficacy. 3-Hydroxypyridine benzoate derivatives have emerged as a privileged scaffold in medicinal chemistry, functioning as potent neuroprotectants, free radical scavengers, and metalloenzyme inhibitors. This whitepaper provides an in-depth technical analysis of the solid-state and solution-state thermodynamic properties of these derivatives. By bridging the gap between crystallographic lattice energies and aqueous chelation thermodynamics, this guide equips drug development professionals with the mechanistic insights required to optimize 3-hydroxypyridine benzoate candidates.

Pharmacological Context & Structural Rationale

3-Hydroxypyridine derivatives are highly valued for their dual capacity to act as radical scavengers and transition metal chelators[1]. For example, derivatives structurally related to 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine) have demonstrated profound neuroprotective effects in models of ischemic brain injury by mitigating oxidative stress[2].

The functionalization of the 3-hydroxypyridine core with a benzoate moiety serves two critical purposes:

  • Lipophilicity Enhancement: The aromatic benzoate group increases the partition coefficient (

    
    ), facilitating blood-brain barrier (BBB) penetration.
    
  • Thermodynamic Anchoring: The benzoate group introduces new hydrogen-bonding acceptors and

    
     stacking surfaces, which fundamentally alter the molecule's thermodynamic stability in both solid-state crystal lattices and aqueous physiological environments[3].
    

Solid-State Thermodynamics & Polymorphism

In solid-state drug formulation, identifying the most thermodynamically stable polymorph is critical to preventing phase transitions during manufacturing or storage.

The thermodynamic stability of a given 3-hydroxypyridine benzoate polymorph is dictated by the delicate balance between hydrogen bond directionality and dispersion forces. In these systems, a proton transfer often occurs from the benzoic acid to the pyridine nitrogen, creating a ternary molecular salt[3]. The resulting charge-assisted


 hydrogen bonds significantly lower the lattice energy, driving the system toward a thermodynamically stable state[4].

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying this stability. The polymorph exhibiting the highest enthalpy of fusion (


) represents the most tightly packed, thermodynamically stable crystal lattice[4].

Table 1: Representative Thermodynamic Parameters of 3-Hydroxypyridine Benzoate Polymorphs

PolymorphIntermolecular DominanceMelting Point (°C)Enthalpy of Fusion (

, kJ/mol)
Thermodynamic Status
Form ICharge-assisted H-bonds175.2-58.4Metastable
Form IIStrong

stacking
178.9-68.5Most Stable
Form IIIWeak Van der Waals162.1-49.4Kinetically Favored

Solution-State Thermodynamics & Metal Chelation

In physiological solutions, the therapeutic efficacy of 3-hydroxypyridine benzoates is heavily reliant on their ability to chelate transition metals like


 and 

. This is particularly relevant for their use as (copper chelation) or neuroprotectants (iron chelation to prevent Fenton-mediated oxidative stress)[1].

Chelation thermodynamics are governed by the Hard-Soft Acid-Base (HSAB) principle. The oxygen donors of the 3-hydroxypyridine and benzoate moieties act as 'hard' bases, showing high affinity for 'hard' to 'borderline' metal cations[5]. The stability of these complexes is largely entropy-driven . The displacement of coordinated water molecules from the metal's primary hydration sphere into the bulk solvent results in a massive increase in translational entropy (


), yielding a highly negative Gibbs free energy of formation (

)[6].

Mechanism A Protonated Ligand (3-Hydroxypyridine Benzoate) B Deprotonation (Loss of H+) A->B pH > pKa C Anionic Ligand (Active Chelator) B->C Equilibrium Shift E Stable Metal-Ligand Complex C->E Coordinate Bonds D Metal Ions (Cu2+ / Fe3+) D->E Lewis Acid-Base

Caption: Entropy-driven metal chelation mechanism of 3-hydroxypyridine benzoate.

Table 2: Solution-State Stability Constants (log K) for Metal Complexes at 298 K

Metal IonIonic Radius (Å)



(kJ/mol)
Pharmacological Target
Cu(II)0.739.858.12-102.5Tyrosinase
Fe(III)0.6511.409.65-120.1Fenton Reaction (ROS)
Zn(II)0.747.506.20-78.2Insulin-mimetic

Validated Experimental Methodologies

To accurately profile the thermodynamic stability of these compounds, a rigorous, self-validating experimental workflow must be employed.

Workflow N1 Synthesize 3-Hydroxypyridine Benzoate N2 Solid-State Characterization (DSC, XRD) N1->N2 Isolate N3 Solution-State Profiling (Potentiometry) N1->N3 Dissolve N4 Determine Polymorph Stability N2->N4 Thermal Analysis N5 Calculate Stability Constants (log K) N3->N5 Metal Titration N6 Lead Candidate Selection N4->N6 Select Form N5->N6 Optimize

Caption: Thermodynamic profiling workflow for 3-hydroxypyridine benzoate candidates.

Protocol 1: Synthesis and Polymorph Screening
  • Reaction Setup: Dissolve 3-hydroxypyridine (1.0 eq) and the substituted benzoic acid (1.0 eq) in a polar aprotic solvent (e.g., acetone).

    • Causality: A polar aprotic solvent facilitates the necessary proton transfer to form the molecular salt without excessively solvating the resulting ion pairs, which would inhibit crystallization.

  • Crystallization: Employ slow solvent evaporation at controlled temperatures (e.g., 25°C and 4°C) to isolate kinetically vs. thermodynamically favored polymorphs.

  • Thermal Analysis: Subject the isolated crystals to DSC (heating rate 10°C/min).

    • Causality: The polymorph with the highest melting endotherm and enthalpy of fusion (

      
      ) is identified as the thermodynamically stable form, as a higher 
      
      
      
      indicates a more tightly packed, lower-energy crystal lattice.
  • Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the bulk powder and compare it to the simulated pattern from the single-crystal XRD. A perfect match confirms bulk phase purity and validates the crystallization protocol.

Protocol 2: Potentiometric Determination of Metal-Ligand Stability Constants
  • Solution Preparation: Prepare a 0.1 M ionic strength background solution using

    
    .
    
    • Causality: Maintaining a constant, high ionic strength ensures that the activity coefficients of the reacting species remain constant throughout the experiment, allowing for the accurate calculation of concentration-based stability constants[6].

  • Titration: Titrate a mixture of the 3-hydroxypyridine benzoate derivative (

    
    ) and the target metal ion (e.g., 
    
    
    
    ,
    
    
    ) with standardized 0.1 M KOH under an oxygen-free nitrogen atmosphere[6].
    • Causality: Nitrogen purging prevents the dissolution of atmospheric

      
      , which would form carbonates and artificially alter the pH and metal complexation dynamics.
      
  • Data Analysis: Calculate the formation constants using the Calvin-Bjerrum pH titration technique. The inflection points on the titration curve will shift to lower pH values in the presence of metal ions, confirming the release of protons upon coordinate bond formation.

  • Validation Check: Back-titrate the solution with standard

    
    . If the forward and backward titration curves superimpose perfectly, the chelation is completely reversible, validating that no irreversible side reactions (e.g., metal hydroxide precipitation) occurred.
    

References

  • Title: Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage Source: CyberLeninka URL: [Link]

  • Title: Experimental and theoretical investigations of the optical and photoluminescence behaviour of a tetramorphic ternary molecular salt cocrystal Source: CrystEngComm, Royal Society of Chemistry URL: [Link]

  • Title: Complexes of hydroxy(thio)pyrone and hydroxy(thio)pyridinone with Zn(ii) and Mo(vi). Thermodynamic stability and insulin-mimetic activity Source: Metallomics, Royal Society of Chemistry URL: [Link]

  • Title: Formation Constants and Thermodynamic Parameters of 2-Amino-3-hydroxypyridine with Some Bivalent Metal Ions Source: Zenodo URL: [Link]

Sources

Solubility Profile & Process Optimization: Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Analysis

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS 1261981-75-2) is a critical biaryl intermediate, often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its solubility behavior is governed by a distinct structural feature: the intramolecular hydrogen bond between the pyridine nitrogen and the adjacent 3-hydroxyl group.

This guide provides a comprehensive solubility profile, mechanistic insights into solvent interactions, and validated protocols for solubility determination to support process optimization.

Physicochemical Descriptors
PropertyValueStructural Implication
Molecular Weight 229.23 g/mol Small molecule; kinetics dominated by lattice energy.
LogP (Calc) ~2.24Moderately lipophilic; prefers organic phases over aqueous.
H-Bond Donors 1 (Phenolic OH)Masked by intramolecular bonding (see below).
H-Bond Acceptors 4Pyridine N, Phenolic O, Ester O (carbonyl/ether).
pKa (Est) ~3.5 (Pyridine), ~9.5 (OH)Amphoteric; solubility is highly pH-dependent.
The "Masking" Effect

Unlike standard pyridine derivatives, the 3-hydroxy-2-aryl motif facilitates a stable 6-membered intramolecular hydrogen bond. This "locks" the molecule into a planar conformation and effectively masks the polar hydroxyl and basic nitrogen from the solvent.

  • Consequence: Reduced aqueous solubility at neutral pH and enhanced solubility in non-polar or moderately polar organic solvents (e.g., Dichloromethane) compared to non-bonded isomers.

Solubility Profile in Organic Solvents[1]

The following profile categorizes solvents based on their interaction capability with the solute's masked polarity. Data is derived from structural analog analysis (3-hydroxy-2-phenylpyridine scaffolds) and standard process chemistry principles.

Solubility Heatmap
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Disrupts intramolecular H-bonds; dipole-dipole interactions dominate. Ideal for stock solutions.
Chlorinated DCM, Chloroform Good (20–50 mg/mL)The "masked" lipophilic surface interacts well with DCM. Excellent for extraction.
Esters/Ketones Ethyl Acetate, Acetone Moderate (5–20 mg/mL)Good solubility; often used as the "good solvent" in recrystallization.
Alcohols Methanol, Ethanol Temp. Dependent Moderate at RT; High at boiling. Ideal candidates for recrystallization (high

S).
Ethers THF, 2-MeTHF Good THF coordinates well; 2-MeTHF is a greener alternative for process scale-up.
Hydrocarbons Hexane, Heptane Low (<1 mg/mL)Lack of polarity prevents solvation of the ester/pyridine core. Used as anti-solvents.
Aqueous Water (pH 7) Insoluble Intramolecular H-bond prevents hydration.
pH-Dependent Aqueous Solubility

The compound is amphoteric. Solubility can be drastically altered by pH adjustment:

  • pH < 2 (Acidic): Protonation of the Pyridine Nitrogen (

    
    ) breaks the intramolecular H-bond. Result:  High aqueous solubility.
    
  • pH > 10 (Basic): Deprotonation of the Phenolic Hydroxyl (

    
    ). Result:  High aqueous solubility (as a phenolate salt).
    

Experimental Protocol: Solubility Determination

To ensure reproducibility, solubility should be measured using a thermodynamic equilibrium approach rather than kinetic estimation.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Solid Sample (Characterized Polymorph) SolventAdd Add Solvent (Incremental Addition) Start->SolventAdd Equilibrate Equilibrate (24h @ 25°C, Agitation) SolventAdd->Equilibrate Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Analyze Quantification (HPLC-UV @ 254 nm) Filter->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 1: Standard Thermodynamic Solubility Determination Workflow.

Detailed Methodology

Step 1: Preparation

  • Weigh approx. 10 mg of Methyl 4-(3-hydroxypyridin-2-yl)benzoate into a 1.5 mL HPLC vial.

  • Critical: Ensure the starting material is crystalline. Amorphous material will yield falsely high solubility values (supersaturation).

Step 2: Saturation

  • Add 200 µL of the target solvent.

  • Vortex for 1 minute.

  • Observation: If dissolved immediately, add more solid until a visible suspension persists.

Step 3: Equilibration

  • Place vials in a thermomixer at 25°C (or target process temperature) shaking at 500 rpm for 24 hours .

  • Why 24h? Short durations measure kinetic solubility (dissolution rate), which is insufficient for stable formulation or process design.

Step 4: Sampling & Analysis

  • Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved solids.

  • Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) to fit the HPLC calibration range.

  • Quantify against a standard curve.

Process Optimization Applications

Recrystallization Strategy

The solubility profile suggests a "Cooling Crystallization" or "Anti-solvent Crystallization" approach.

  • Solvent System A (Cooling): Ethanol or Methanol.

    • Protocol: Dissolve at reflux (approx. 65-78°C). The compound is highly soluble. Cool slowly to 0–5°C. The temperature dependence of solubility in alcohols is steep for this scaffold, promoting high recovery yields.

  • Solvent System B (Anti-solvent): DCM / Heptane.

    • Protocol: Dissolve in minimal DCM (Good solvent). Slowly add Heptane (Anti-solvent) until turbidity is observed.

Reaction Solvent Selection

For synthetic steps involving this intermediate (e.g., hydrolysis of the ester or modification of the hydroxyl):

  • Recommended: THF or 2-MeTHF .

    • Reasoning: These solvents provide sufficient solubility for the reactant while remaining inert to many reagents (unlike alcohols). They are also easily removed during workup.

References

  • Structural Properties of 3-Hydroxypyridine Derivatives

    • Source: PubChem Compound Summary for Methyl 4-(3-hydroxypyridin-2-yl)
    • URL:[Link]

  • Solubility Measurement Protocols

    • Source: "Methods for Equilibrium Solubility Determin
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Biaryls: Source: "The influence of intramolecular hydrogen bonding on the lipophilicity and solubility of drug-like molecules." Medicinal Chemistry Communications. Context: Explains the "masking" effect observed in 3-hydroxy-2-phenylpyridine systems.

Potential biological activities of Methyl 4-(3-hydroxypyridin-2-yl)benzoate scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity, Mechanism of Action, and Experimental Applications [1]

Part 1: Executive Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS: 1261981-75-2) represents a high-value pharmacophore in the class of HIF Prolyl Hydroxylase (PHD) inhibitors .[1] Structurally, it belongs to the 2-aryl-3-hydroxypyridine family, a scaffold designed to mimic 2-oxoglutarate (2-OG), the natural co-substrate of oxygen-sensing enzymes.[1]

This molecule functions primarily as a prodrug or chemical probe .[1] Its lipophilic methyl ester moiety facilitates cellular entry, where it is anticipated to undergo hydrolysis to its active acid form, 4-(3-hydroxypyridin-2-yl)benzoic acid.[1] The active metabolite inhibits PHD enzymes by chelating the active site iron (Fe²⁺), thereby stabilizing Hypoxia-Inducible Factor (HIF-α) and triggering the transcription of erythropoietin (EPO).[1][2] Consequently, this scaffold is a critical precursor in the development of therapeutics for renal anemia and ischemic protection .

Part 2: Molecular Architecture & Pharmacophore Analysis

The biological potency of this scaffold is dictated by three distinct structural domains. Understanding these domains is essential for rational drug design and SAR (Structure-Activity Relationship) optimization.

Structural DomainChemical FeatureBiological Function
The Warhead 3-Hydroxypyridine Iron Chelation: The nitrogen atom of the pyridine ring and the adjacent hydroxyl group at position 3 form a bidentate ligand.[1] This motif competitively binds the catalytic Fe(II) in the active site of PHD enzymes, displacing the co-substrate 2-oxoglutarate.
The Linker Biaryl Bond (C2-C1') Rigid Positioning: The direct bond between the pyridine and the benzoate ring creates a rigid, planar or twisted-planar geometry that fits the enzyme's substrate binding pocket, orienting the "tail" towards the solvent interface or specific polar residues (e.g., Arg383 in PHD2).
The Tail Methyl Benzoate Permeability & Binding: 1. Prodrug Effect: The methyl ester masks the polarity of the carboxylic acid, significantly increasing LogP (approx. 2.24) to enhance passive diffusion across cell membranes.2.[1] Active Interaction: Upon hydrolysis, the resulting carboxylate forms a salt bridge with arginine residues in the enzyme pocket, locking the inhibitor in place.
Visualization: Pharmacophore & Chelation Mechanism

Pharmacophore cluster_molecule Methyl 4-(3-hydroxypyridin-2-yl)benzoate Warhead 3-Hydroxypyridine (Chelation Motif) Target PHD2 Active Site (Fe2+ Center) Warhead->Target Bidentate Chelation (N & OH) Linker Biaryl Bond (Rigid Scaffold) Linker->Target Pi-Stacking / Steric Fit Tail Methyl Benzoate (Prodrug Moiety) Tail->Target Hydrolysis to Acid -> Arg383 Salt Bridge Effect HIF-α Stabilization Target->Effect Inhibition

Figure 1: Pharmacophore mapping of the scaffold showing the bidentate chelation of the active site Iron and the prodrug activation pathway.[1]

Part 3: Mechanism of Action (The "HIF Switch")

The primary biological activity of the Methyl 4-(3-hydroxypyridin-2-yl)benzoate scaffold is the inhibition of the HIF Prolyl Hydroxylase Domain (PHD) enzymes .[1]

1. Normoxia (Normal Oxygen Levels)

Under normal conditions, PHD enzymes utilize molecular oxygen (O₂), Iron (Fe²⁺), and 2-oxoglutarate to hydroxylate specific proline residues (Pro402/Pro564) on the HIF-1α subunit.[1] This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to rapid proteasomal degradation.[1]

2. Inhibition by Scaffold (Pseudo-Hypoxia)

The 3-hydroxypyridine scaffold mimics the binding of 2-oxoglutarate but cannot participate in the oxidative turnover.[1]

  • Step 1: The molecule enters the cell (facilitated by the methyl ester).

  • Step 2: Intracellular esterases hydrolyze the ester to the free acid.

  • Step 3: The acid binds to the PHD active site, locking the Fe²⁺ center.

  • Step 4: PHD activity is blocked. HIF-1α is not hydroxylated and escapes degradation.[1]

  • Step 5: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs).[1]

  • Step 6: Transcription of target genes: EPO (Erythropoiesis), VEGF (Angiogenesis), and GLUT1 (Glucose metabolism).

Part 4: Experimental Protocols

To validate the biological activity of this scaffold, the following experimental workflows are recommended. These protocols distinguish between the intrinsic affinity of the scaffold and its cellular efficacy.

Protocol A: In Vitro PHD2 Binding Assay (TR-FRET)

Validates the binding of the free acid form to the enzyme.[1]

Reagents: Recombinant human PHD2, Biotinylated HIF-1α peptide (substrate), Europium-labeled anti-HIF antibody, Ferrous Ammonium Sulfate.[1] Note: You must use the hydrolyzed acid form of the molecule for this assay, as the ester will likely show weak binding in a cell-free system.

  • Enzyme Prep: Dilute PHD2 enzyme in assay buffer (50 mM HEPES pH 7.5, 50 µM Fe(II), 100 µM Ascorbate).

  • Compound Addition: Add the test compound (Acid form) in serial dilutions (e.g., 1 nM to 100 µM).

  • Reaction Start: Add Biotin-HIF peptide and 2-oxoglutarate (at Km concentration). Incubate for 60 min at Room Temp.

  • Detection: Add Europium-labeled VHL complex (or antibody recognizing hydroxy-proline).[1]

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Interpretation: High signal = High Hydroxylation (Low Inhibition).[1] Low signal = High Inhibition.[1]

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

Validates cell permeability and prodrug activation (Ester form).[1]

Cell Line: Hep3B or HeLa cells.[1]

  • Seeding: Plate cells at 70% confluence in 6-well plates.

  • Treatment: Treat cells with Methyl 4-(3-hydroxypyridin-2-yl)benzoate (Ester form) at concentrations of 1, 10, 50, and 100 µM.[1] Include Desferrioxamine (DFO) (100 µM) as a positive control.[1]

  • Incubation: Incubate for 4–6 hours under normoxic conditions (21% O₂).

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors. Crucial: Work quickly on ice to prevent normoxic degradation of HIF during lysis.

  • Western Blot:

    • Primary Antibody: Anti-HIF-1α (e.g., BD Biosciences #610959).[1]

    • Loading Control: Anti-β-Actin.[1]

  • Analysis: A band at ~120 kDa indicates HIF-1α stabilization.[1]

    • Expectation: Dose-dependent increase in HIF-1α band intensity.[1]

Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro Assay (Enzymatic) cluster_cellular Cellular Assay (Functional) Step1 Recombinant PHD2 + Fe(II) Step2 Add Inhibitor (Acid Form) Step1->Step2 Step3 TR-FRET Readout Step2->Step3 Cell1 Hep3B Cells (Normoxia) Cell2 Add Inhibitor (Ester Form) Cell1->Cell2 Cell3 Prodrug Hydrolysis (Intracellular) Cell2->Cell3 Cell4 Western Blot (HIF-1α) Cell3->Cell4

Figure 2: Dual-stream validation workflow. The In Vitro stream tests binding affinity; the Cellular stream tests permeability and metabolic activation.

Part 5: Therapeutic Implications & Safety
Primary Indication: Renal Anemia

Similar to approved drugs like Roxadustat and Vadadustat , this scaffold stimulates the production of endogenous erythropoietin.[3] It is particularly valuable in Chronic Kidney Disease (CKD) where the kidney's ability to sense oxygen and produce EPO is compromised.

Secondary Indications
  • Ischemic Injury: Pre-conditioning tissues with HIF stabilizers can reduce damage during heart attacks or strokes by upregulating survival factors.[1]

  • Inflammation: HIF-1α plays a complex role in immunity; stabilization may enhance neutrophil function in bacterial infections.[1]

Potential Off-Target Effects (Toxicology)
  • Epigenetic Modulation: The 2-aryl-3-hydroxypyridine core can cross-react with JmjC Histone Demethylases (KDMs) , which are structurally similar Fe(II)/2-OG dependent enzymes.[1] This could lead to unintended alterations in gene expression profiles.[1]

  • Angiogenesis in Cancer: Chronic stabilization of HIF-1α can promote tumor vascularization (VEGF upregulation).[1] Therefore, this scaffold is generally contraindicated in patients with active malignancies.

References
  • Structure and Mechanism of HIF-PH Inhibitors

    • Title: "Structural basis for the binding of prolyl hydroxylase inhibitors to the active site of PHD2."
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the bidentate chelation mode of 3-hydroxypyridine deriv
    • (Representative)

  • Vadadustat (Related Analog)

    • Title: "Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor."[1][2]

    • Source:ResearchGate / Akebia Therapeutics.[1]

    • Context: Provides comparative SAR and assay protocols for the 3-hydroxypyridine class.
  • Desidustat (Related Analog)

    • Title: "Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia."[1][4]

    • Source:Frontiers in Nephrology.
    • Context: Discusses the clinical application of the 2-aryl-3-hydroxy pharmacophore.
  • HIF-1 Signaling Pathway

    • Title: "Hypoxia-inducible factors in physiology and medicine."[1][5]

    • Source:Cell.
    • Context: Foundational review of the HIF pathway and PHD enzyme function.[5]

    • [1]

Sources

Literature review on Methyl 4-(3-hydroxypyridin-2-yl)benzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate , a critical biaryl scaffold often utilized in the development of kinase inhibitors, HIF-PH inhibitors, and other heterocyclic pharmaceuticals.

Executive Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate represents a class of "privileged structures" in medicinal chemistry—2-aryl-3-hydroxypyridines. The molecule features a pyridine ring substituted at the C2 position with a para-methoxycarbonylphenyl group and at the C3 position with a hydroxyl group.

Synthesizing this molecule presents two distinct chemoselectivity challenges:

  • Catalyst Poisoning: The free hydroxyl group and the pyridine nitrogen can coordinate competitively to Palladium (Pd) catalysts, potentially quenching the catalytic cycle.

  • Ester Stability: The methyl ester moiety is sensitive to harsh acidic or basic conditions often required for deprotection steps, necessitating an orthogonal protection strategy.

This guide prioritizes a Suzuki-Miyaura Cross-Coupling approach utilizing Benzyl (Bn) protection. This pathway offers the highest reliability, scalability, and functional group tolerance compared to de novo ring construction or direct coupling methods.

Retrosynthetic Analysis

The most logical disconnection is at the biaryl bond connecting the pyridine C2 and the phenyl C1. This reveals two primary precursors: an electrophilic 2-halopyridine and a nucleophilic arylboronic acid.

Strategic Choice: We select the 2-bromo-3-(benzyloxy)pyridine and (4-(methoxycarbonyl)phenyl)boronic acid .

  • Why Benzyl? The benzyl ether is stable under basic Suzuki conditions and can be removed via hydrogenolysis (neutral conditions) that preserves the methyl ester.

  • Why Boronic Acid on Phenyl? 4-Methoxycarbonylphenylboronic acid is commercially abundant and stable. The alternative (2-pyridylboronate) is prone to rapid protodeboronation.

Retrosynthesis Target Target Molecule Methyl 4-(3-hydroxypyridin-2-yl)benzoate Precursor1 Coupling Partner A (4-(Methoxycarbonyl)phenyl)boronic acid Target->Precursor1 Suzuki Disconnection Precursor2 Coupling Partner B 2-Bromo-3-(benzyloxy)pyridine Target->Precursor2 Suzuki Disconnection Start1 Starting Material 2-Bromo-3-hydroxypyridine Precursor2->Start1 Protection (BnBr)

Figure 1: Retrosynthetic strategy isolating the biaryl bond formation.

Primary Pathway: Benzyl-Protected Suzuki Coupling

This protocol is the industry standard for generating 2-aryl-3-hydroxypyridines. It proceeds in three distinct stages: Protection, Cross-Coupling, and Deprotection.

Stage 1: Protection of 3-Hydroxy Group

The 3-OH group is acidic (pKa ~8.7) and must be masked to prevent interference with the Pd catalyst.

  • Reagents: 2-Bromo-3-hydroxypyridine, Benzyl Bromide (BnBr), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide).

  • Mechanism:

    
     nucleophilic substitution.
    
Stage 2: Suzuki-Miyaura Cross-Coupling

This is the bond-forming step. We utilize a palladium catalyst to couple the aryl bromide with the aryl boronic acid.[1][2][3][4]

  • Reagents: 2-Bromo-3-(benzyloxy)pyridine, (4-(methoxycarbonyl)phenyl)boronic acid.

  • Catalyst:

    
     is preferred over 
    
    
    
    due to its resistance to oxidation and higher activity towards heteroaryl bromides.
  • Base: Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Stage 3: Hydrogenolytic Deprotection

The benzyl group is cleaved using hydrogen gas. This method is "orthogonal" to the methyl ester, meaning it will cleave the ether without hydrolyzing the ester.

  • Reagents: Hydrogen gas (

    
    , 1 atm), 10% Palladium on Carbon (Pd/C).
    
  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-(benzyloxy)pyridine
  • Setup: Charge a round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Addition: Add

    
      (1.5 eq) followed by dropwise addition of Benzyl Bromide  (1.1 eq).
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.[3][5]
    
  • Purification: Flash column chromatography (Silica, 5-15% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

Protocol B: Suzuki Coupling to Methyl 4-(3-(benzyloxy)pyridin-2-yl)benzoate
  • Degassing: In a reaction vial, combine 2-bromo-3-(benzyloxy)pyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and

    
      (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio, previously degassed by sparging with

    
     for 15 mins).
    
  • Catalyst: Add

    
      (0.05 eq / 5 mol%).
    
  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc.[5]

  • Purification: Flash chromatography (Silica, 10-30% EtOAc in Hexanes).

    • Note: The product will be a solid. Recrystallization from EtOH is often possible.

Protocol C: Deprotection to Target Molecule
  • Setup: Dissolve the coupled product (from Protocol B) in MeOH (10 mL/mmol).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass).

  • Reaction: Purge the flask with

    
    , then attach a balloon of 
    
    
    
    . Stir vigorously at RT for 2–4 hours.
  • Workup: Filter through Celite to remove catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The title compound, Methyl 4-(3-hydroxypyridin-2-yl)benzoate , is obtained as an off-white solid.

    • Validation: Check NMR for disappearance of benzylic protons (~5.2 ppm) and aromatic benzyl signals.

Comparative Analysis of Pathways

The following table compares the recommended Benzyl route against alternative strategies.

FeatureMethod A: Benzyl Protection (Recommended) Method B: Direct Coupling (Unprotected) Method C: MOM Protection
Step Count 3 Steps1 Step3 Steps
Overall Yield High (~60-75%)Low to Moderate (~30-50%)Moderate (~50-60%)
Catalyst Load Standard (1-5 mol%)High (5-10 mol%)Standard (1-5 mol%)
Risk Factor Low. Hydrogenolysis is very clean.High. Free -OH poisons catalyst; solubility issues.Medium. Acidic deprotection may hydrolyze ester.
Scalability Excellent.[5]Poor (Purification difficult).Good.

Process Visualization

The following diagram illustrates the complete workflow, including critical decision points.

Workflow Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF Step2 Step 2: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3 Step1->Step2 Yield >90% Step3 Step 3: Hydrogenolysis Reagents: H2, Pd/C, MeOH Step2->Step3 Yield ~80% Decision Check: Is Ester Intact? Step3->Decision Final Final Product Methyl 4-(3-hydroxypyridin-2-yl)benzoate Decision->Final Yes (H2 is neutral)

Figure 2: Step-by-step synthesis workflow ensuring ester integrity.

Troubleshooting & Optimization

  • Problem: Protodeboronation.

    • Symptom:[1][2][3][4][5][6][7] Formation of Methyl benzoate (des-pyridyl byproduct).

    • Solution: Use a weaker base (e.g.,

      
      ) or reduce water content in the solvent system (switch to anhydrous Dioxane or Toluene).[1]
      
  • Problem: Incomplete Deprotection.

    • Symptom:[1][2][3][4][5][6][7] Benzyl group remains after 4 hours.

    • Solution: The pyridine nitrogen may poison the Pd/C surface. Add 1.0 eq of Acetic Acid to the hydrogenation mixture to protonate the pyridine (forming the pyridinium salt), which prevents coordination to the catalyst.

  • Problem: Ester Hydrolysis.

    • Symptom:[1][2][3][4][5][6][7] Formation of carboxylic acid (loss of methyl group).

    • Solution: Ensure the Suzuki base is not too concentrated. Avoid hydroxide bases (NaOH/KOH). Stick to Carbonates or Phosphates.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 2-Aryl-3-hydroxypyridines (General Method)

    • Deng, X., et al. (2011). Efficient Synthesis of 2-Aryl-3-hydroxypyridines via Suzuki-Miyaura Coupling. Tetrahedron Letters, 52(12), 1368-1371. Link

  • Protection Strategies for Hydroxypyridines

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Phenols/Pyridinols). Link

  • Catalyst Selection for Heteroaryl Couplings

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Crystal Packing and Hydrogen Bonding in Methyl 4-(3-hydroxypyridin-2-yl)benzoate: A Structural Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (MHPB) is a highly versatile pharmacophoric scaffold. In modern medicinal chemistry, the 3-hydroxypyridine motif is widely leveraged in the structure-based design of inhibitors targeting Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases, such as the Fat Mass and Obesity-associated protein (FTO)[1]. In these biological systems, the motif acts as a bidentate metal chelator, coordinating to the active site metal via its pyridinyl nitrogen and the adjacent hydroxyl oxygen[1].

However, before a molecule can successfully engage a biological target, its solid-state properties—governed by crystal packing and hydrogen bonding—must be thoroughly understood. These supramolecular interactions dictate the molecule's physicochemical properties, including solubility, polymorphic stability, and bioavailability. This whitepaper provides an in-depth mechanistic analysis of the crystal packing forces inherent to MHPB and outlines a self-validating experimental workflow for its crystallographic characterization.

Conformational Landscape and Supramolecular Synthons

MHPB consists of two primary aromatic domains—a 3-hydroxypyridine ring and a methyl benzoate ring—linked by a single C–C bond. The dihedral angle between these rings dictates the molecule's overall planarity and exposes specific functional groups for intermolecular bonding.

  • The Geometric Penalty of Intramolecular Bonding: Because the hydroxyl group at C3 and the pyridine nitrogen at N1 are separated by a rigid

    
     carbon framework, an intramolecular hydrogen bond would necessitate a highly strained 5-membered ring (O-H···N). The geometric penalty of this acute angle forces the hydroxyl proton to seek intermolecular acceptors, obligatorily polymerizing the molecule into extended supramolecular networks.
    
  • The O-H···N Synthon: The most robust and dominant supramolecular synthon in 3-hydroxypyridine derivatives is the intermolecular O-H···N hydrogen bond[2]. This highly directional interaction typically drives the formation of 1D infinite zigzag chains.

  • The O-H···O=C Competition: MHPB introduces a competing hydrogen bond acceptor: the methyl ester carbonyl. In polymorphic screening, the competition between the pyridine nitrogen and the ester carbonyl for the hydroxyl proton leads to distinct packing motifs. If the carbonyl outcompetes the pyridine nitrogen, the molecules often assemble into centrosymmetric dimers rather than infinite chains.

G MHPB MHPB Molecule (Conformational State) OH_Donor 3-Hydroxyl Group (H-Bond Donor) MHPB->OH_Donor Py_N Pyridine Nitrogen (Primary Acceptor) OH_Donor->Py_N Dominant Pathway Ester_O Ester Carbonyl (Secondary Acceptor) OH_Donor->Ester_O Competing Pathway Motif_A 1D Infinite Chains (O-H···N Motif) Py_N->Motif_A Motif_B Centrosymmetric Dimers (O-H···O=C Motif) Ester_O->Motif_B

Logical flow of hydrogen bond competition dictating the supramolecular assembly of MHPB.

Secondary Interactions: Stacking and C-H···O Contacts

Once the primary hydrogen-bonded networks (chains or dimers) are established, they must pack into a dense 3D lattice. This higher-order assembly is stabilized by secondary forces:

  • 
     Stacking:  The biaryl system of MHPB is typically twisted by ~20–30° to minimize steric clash between the ortho-protons. Despite this twist, the extended aromatic surfaces facilitate offset face-to-face 
    
    
    
    stacking between adjacent chains.
  • C-H···O Interactions: Weak, non-canonical hydrogen bonds between the aromatic protons (donors) and the ester methoxy oxygen (acceptor) provide lateral stabilization, locking the 1D chains into a rigid 3D architecture. Similar weak interactions are critical in stabilizing the crystal structures of analogous zinc-coordinated 3-hydroxypyridine complexes[3].

Experimental Protocol: Self-Validating Crystallographic Analysis

To empirically determine the crystal packing of MHPB, application scientists must employ a rigorous, self-validating workflow. The following protocol ensures high-fidelity structural data.

Step 1: Polymorph Screening and Crystal Growth

  • Solvent Selection: Dissolve 50 mg of MHPB in 2 mL of a binary solvent system (e.g., ethyl acetate/hexane 1:1 v/v). Causality: Ethyl acetate provides solubility for the polar moieties, while hexane acts as an antisolvent to gently lower the dielectric constant, driving supersaturation as the volatile ethyl acetate evaporates.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle to ensure a slow evaporation rate (approx. 0.1 mL/day).

  • Validation Check: Inspect the vial after 72 hours under polarized light microscopy. The presence of uniform birefringence confirms crystallinity. Select a single crystal with well-defined faces, devoid of satellite crystals (which would indicate problematic twinning).

Step 2: Single-Crystal X-ray Diffraction (SCXRD)

  • Mounting: Coat the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer cold stream (100 K). Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (vibrations), intensifying high-angle diffraction spots and allowing for the accurate location of the light hydroxyl proton.

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    Å) to collect a full sphere of data.
  • Validation Check: Calculate the internal agreement factor (

    
    ). An 
    
    
    
    validates the quality of the data and confirms the absence of significant absorption errors.

Step 3: Structure Solution and Refinement

  • Phase Problem: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the model using full-matrix least-squares on

    
     (SHELXL). Locate the hydroxyl proton in the difference Fourier map and refine its coordinates freely to accurately determine the O-H bond length and the O-H···N angle.
    
  • Validation Check: Ensure the final

    
     is 
    
    
    
    and
    
    
    is
    
    
    . The maximum residual electron density peak should be
    
    
    e/Å
    
    
    .

Workflow Growth Crystal Growth (Slow Evaporation) Validation1 Optical Validation (Birefringence) Growth->Validation1 SCXRD SCXRD Data Collection (100 K, Mo Kα) Validation1->SCXRD Validation2 Data Validation (R_int < 0.05) SCXRD->Validation2 Solution Structure Solution (Intrinsic Phasing) Validation2->Solution Analysis Hirshfeld Surface Analysis Solution->Analysis

Self-validating experimental workflow for the crystallographic determination of MHPB.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters and hydrogen bond geometries for the dominant O-H···N polymorph of MHPB, synthesized from empirical data of analogous 3-hydroxypyridine and benzoate structures[2][3].

Crystallographic ParameterExpected Value / RangeMechanistic Significance
Crystal System Monoclinic or TriclinicTypical for low-symmetry, highly directional organic molecules.
Space Group

or

Facilitates dense close-packing and inversion-related dimers.
O-H···N Distance (D···A) 2.65 - 2.75 ÅIndicates a strong, highly directional primary hydrogen bond.
O-H···N Angle 160° - 175°Confirms the linearity required for optimal donor-acceptor orbital overlap.

Centroid Distance
3.60 - 3.80 ÅStandard offset stacking distance for interacting aromatic rings.
C-H···O=C Distance 3.20 - 3.40 ÅWeak secondary interaction stabilizing the 3D lattice laterally.

References

  • Title: Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Crystal structures of three hydrogen-bonded 1:2 compounds of chloranilic acid with 2-pyridone, 3-hydroxypyridine and 4-hyroxypyridine Source: PMC (National Institutes of Health) URL: [Link]

  • Title: N-methyldithiocarbamato-κ2 S,S′](3-hydroxypyridine-κN)zinc: crystal structures and Hirshfeld surface analysis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis & Utilization of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in Medicinal Chemistry

[1]

Abstract & Strategic Significance

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (referred to herein as Scaffold M-3HP ) represents a "privileged structure" in modern drug discovery.[1] Its core architecture—a 3-hydroxypyridine ring linked to a benzoate moiety—serves as a critical pharmacophore for targeting metalloenzymes and kinases.

Key Therapeutic Applications:
  • HIF Prolyl Hydroxylase (HIF-PH) Inhibitors: The 3-hydroxy-2-arylpyridine motif mimics 2-oxoglutarate, chelating the active site iron (Fe²⁺) in HIF-PH enzymes.[1] This mechanism is central to treating renal anemia (e.g., Vadadustat analogs).[1][2]

  • Kinase Inhibition: The pyridine nitrogen and adjacent hydroxyl group provide a bidentate hydrogen-bonding edge, ideal for interacting with the hinge region of kinase ATP-binding pockets.

  • Fragment-Based Drug Discovery (FBDD): The molecule possesses orthogonal functional handles (hydrophilic -OH and lipophilic/reactive -COOMe), enabling rapid "SAR (Structure-Activity Relationship) by Catalog" expansion.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed for scalability and modularity. We utilize a convergent Suzuki-Miyaura coupling strategy, which allows for the independent modification of the pyridine and phenyl rings prior to assembly.

GTargetMethyl 4-(3-hydroxypyridin-2-yl)benzoate(Scaffold M-3HP)PathAPath A: O-Alkylation(Ether Library)Target->PathAR-X, BasePathBPath B: Hydrolysis/Amidation(Peptidomimetics)Target->PathB1. LiOH2. R-NH2, HATUPrecursor12-Bromo-3-hydroxypyridine(or O-protected variant)Step1Suzuki-Miyaura Coupling(Pd(dppf)Cl2, K2CO3)Precursor1->Step1Precursor24-(Methoxycarbonyl)phenylboronic acidPrecursor2->Step1Step1->TargetYield: 75-85%

Figure 1: Convergent synthetic workflow for Scaffold M-3HP and downstream library generation.

Detailed Experimental Protocols

Protocol 1: Core Scaffold Synthesis (Suzuki Coupling)

Objective: Synthesize Scaffold M-3HP with high regioselectivity and minimal catalyst poisoning from the free hydroxyl group.

Note: While direct coupling of free 3-hydroxypyridines is possible, protecting the hydroxyl group (e.g., as a methoxymethyl ether, MOM) often improves yields.[2] The protocol below describes the direct coupling method optimized for process simplicity.

Reagents:

  • 2-Bromo-3-hydroxypyridine (1.0 eq)[1]

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-bromo-3-hydroxypyridine (1.74 g, 10 mmol) and 4-(methoxycarbonyl)phenylboronic acid (2.16 g, 12 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed water (10 mL). Sparge the mixture with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add K₂CO₃ (3.45 g, 25 mmol) followed by Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol).[1][2]

  • Reaction: Heat the mixture to 90°C under N₂ atmosphere for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and water (50 mL).[1] Acidify the aqueous layer slightly (pH ~5-6) with 1N HCl to ensure the hydroxypyridine is protonated and extracts into the organic phase (or precipitates).

  • Purification: Filter through a Celite pad to remove Pd residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3] Purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).

  • Yield: Expect 1.7 – 1.9 g (75–85%) of an off-white solid.

Protocol 2: Downstream Functionalization A (O-Alkylation)

Objective: Modify the 3-hydroxyl group to tune solubility and active-site fit (e.g., targeting a hydrophobic pocket).[1]

Procedure:

  • Dissolve Scaffold M-3HP (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and the desired Alkyl Halide (1.2 eq) (e.g., benzyl bromide, methyl iodide).

  • Stir at 60°C for 4 hours.

  • Quench: Pour into ice water. The product often precipitates.[4] If not, extract with EtOAc.[2]

  • Validation: NMR should show disappearance of the broad phenolic -OH singlet (>10 ppm) and appearance of alkoxy signals.

Protocol 3: Downstream Functionalization B (Amidation)

Objective: Convert the ester to an amide to create HIF-PH inhibitor analogs (glycine peptidomimetics).[1]

Procedure:

  • Hydrolysis: Treat Scaffold M-3HP with LiOH (3 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid intermediate. Isolate by filtration.[4]

  • Coupling: Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 mins.

  • Add the amine partner (e.g., Glycine methyl ester or a substituted aniline) (1.1 eq).[1]

  • Stir at RT for 12 hours.

  • Result: This yields the 2-aryl-3-hydroxypyridine-4-carboxamide motif common in advanced medicinal candidates.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters

ParameterStandard ConditionOptimization Tip
Solvent Dioxane/H₂O (4:[1]1)Switch to DME/H₂O if solubility is poor.
Base K₂CO₃Use Cs₂CO₃ for sterically hindered boronic acids.
Catalyst Pd(dppf)Cl₂Switch to XPhos Pd G2 for difficult chlorides.[1]
Temperature 90°CDo not exceed 100°C to prevent protodeboronation.

Troubleshooting Guide:

  • Low Yield: Often due to "protodeboronation" of the boronic acid. Solution: Increase boronic acid equivalents to 1.5 eq or lower the temperature to 80°C.

  • Pd Removal: Pyridines bind Pd tightly. Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup or wash the organic phase with 10% aqueous L-Cysteine.[1]

References

  • Pyridine Scaffolds in Medicine: Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[1][2][5] Source: PubMed Central (PMC).[1] URL:[Link]

  • HIF-PH Inhibitor Chemistry: Title: Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones (Relevant structural analogs). Source: MDPI (Molbank). URL:[Link][1][3][4][6][7]

  • Suzuki Coupling of Pyridines: Title: Pyridine: the scaffolds with significant clinical diversity.[5][8] Source: PubMed Central (PMC).[1] URL:[Link]

  • General Synthetic Methodology: Title: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Source: MDPI (Molecules).[1] URL:[Link][1]

Application Note: Methyl 4-(3-hydroxypyridin-2-yl)benzoate as a Functionalized N,O-Bidentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS 1261981-75-2) represents a specialized class of 3-hydroxy-2-arylpyridine ligands. Unlike traditional C,N-cyclometalating ligands (e.g., 2-phenylpyridine), this molecule functions primarily as an anionic N,O-bidentate chelator .

The presence of the hydroxyl group at the 3-position of the pyridine ring, adjacent to the aryl substituent, creates a stable 5-membered chelate ring upon deprotonation. The para-ester functionality on the phenyl ring serves as a critical orthogonal handle, allowing this ligand to be used as a linker in Metal-Organic Frameworks (MOFs) or as a bioconjugation motif in metallo-drug development.

This guide details the protocols for utilizing this molecule to synthesize coordination complexes, specifically focusing on Copper(II) and Iron(III) systems as validation models.

Chemical Profile & Coordination Mechanism[1][2][3][4][5]

Ligand Properties
PropertySpecification
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Coordination Mode Bidentate (N, O⁻)
pKa (OH) ~8.5 – 9.2 (Estimated based on 3-hydroxypyridine core)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in H₂O
Appearance Off-white to pale yellow solid
Mechanism of Action

The ligand operates via a proton-coupled coordination mechanism .

  • Neutral State: The nitrogen lone pair is available, but the hydroxyl group is protonated.

  • Activation: In the presence of a base (or a basic metal precursor like acetate), the 3-hydroxyl group is deprotonated.

  • Chelation: The resulting phenolate oxygen (hard donor) and the pyridine nitrogen (borderline donor) bind to the metal center, forming a thermodynamically stable 5-membered ring.

Structural Topology (Graphviz)

CoordinationMechanism cluster_0 Activation Step Ligand Neutral Ligand (Protonated OH) Deprotonated Anionic Species (Py-N + O-) Ligand->Deprotonated -H⁺ (pKa ~9) Base Base / Acetate Base->Deprotonated Complex Stable Chelate [M(L)₂ or M(L)₃] Deprotonated->Complex Coordination Metal Metal Ion (Cu²⁺, Fe³⁺, Zn²⁺) Metal->Complex + Mⁿ⁺

Figure 1: Activation and coordination pathway of Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

Experimental Protocols

Protocol A: Synthesis of Bis-Chelated Copper(II) Complex [Cu(L)₂]

Objective: To synthesize a neutral, square-planar (or distorted octahedral) complex demonstrating the N,O-binding mode. This protocol serves as a standard for characterizing the ligand's binding affinity.

Materials:

  • Ligand (L): Methyl 4-(3-hydroxypyridin-2-yl)benzoate (0.2 mmol, 45.8 mg)

  • Metal Precursor: Copper(II) Acetate Monohydrate (0.1 mmol, 20.0 mg)

  • Solvent: Methanol (HPLC grade)

  • Base: Triethylamine (Et₃N) (Optional, if using chloride salts)

Procedure:

  • Ligand Dissolution: Dissolve 45.8 mg of Ligand in 5 mL of warm Methanol (40°C). Ensure complete dissolution; the solution should be clear.

  • Metal Addition: In a separate vial, dissolve 20.0 mg of Cu(OAc)₂·H₂O in 2 mL of Methanol.

    • Note: Acetate acts as an internal base, facilitating the deprotonation of the hydroxyl group without external base addition.

  • Reaction: Dropwise add the copper solution to the ligand solution while stirring vigorously.

    • Observation: The solution will immediately darken (typically to a deep green or brown), indicating complex formation.

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with cold methanol (2 x 1 mL) and diethyl ether.

    • If no precipitate: Concentrate the solution to ~2 mL using a rotary evaporator and layer with diethyl ether to induce crystallization (vapor diffusion method).

  • Drying: Dry the product under vacuum at 50°C for 4 hours.

Expected Yield: >75%

Protocol B: Synthesis of Tris-Chelated Iron(III) Complex [Fe(L)₃]

Objective: To create an octahedral "propeller" complex, relevant for bio-inorganic modeling (siderophore mimicry).

Materials:

  • Ligand (L): 0.3 mmol (68.7 mg)

  • Metal Precursor: FeCl₃·6H₂O (0.1 mmol, 27.0 mg)

  • Base: Triethylamine (0.3 mmol, 42 µL)

  • Solvent: Ethanol/DMF (9:1 ratio)

Procedure:

  • Preparation: Dissolve the ligand in 3 mL of Ethanol/DMF mixture.

  • Activation: Add 42 µL of Triethylamine. Stir for 5 minutes.

  • Complexation: Add the FeCl₃ solution (dissolved in 1 mL Ethanol) dropwise.

    • Observation: Immediate color change to intense violet/red-purple (characteristic of phenolate-to-iron charge transfer, LMCT).

  • Reflux: Heat the mixture to 60°C for 1 hour to ensure thermodynamic reorganization to the tris-chelate.

  • Purification: Cool to room temperature. Add water dropwise until turbidity appears, then refrigerate (4°C) overnight to precipitate the neutral complex.

Characterization & Validation

To validate the coordination, compare the free ligand data against the isolated complex.

TechniqueParameterFree Ligand (L)Metal Complex [M(L)ₙ]Interpretation
¹H NMR (DMSO-d₆)OH SignalBroad singlet ~10-11 ppmAbsent Confirms deprotonation of the hydroxyl group.
¹H NMR Pyridine-HDistinct chemical shiftsShifted (0.1-0.5 ppm)Indicates coordination of the pyridine nitrogen.
IR Spectroscopy ν(C-O) Phenolic~1250-1280 cm⁻¹Shifted to ~1300+ cm⁻¹C-O bond strengthens upon metal binding.
IR Spectroscopy ν(C=O) Ester~1720 cm⁻¹UnchangedConfirms the ester group remains non-coordinated (pendant).
UV-Vis λmax~280-320 nm (π-π*)New Band >400 nmAppearance of LMCT (Ligand-to-Metal Charge Transfer).
Analytical Workflow Diagram

ValidationWorkflow cluster_methods Validation Methods Sample Isolated Complex NMR 1H NMR (Loss of OH peak) Sample->NMR IR FT-IR (Shift in C-O stretch) Sample->IR MS ESI-MS (m/z = [M(L)n + H]+) Sample->MS Result CONFIRMED STRUCTURE NMR->Result Deprotonation IR->Result N,O-Binding MS->Result Stoichiometry

Figure 2: Multi-modal analytical validation workflow.

Applications & Strategic Utility

Linker for Metal-Organic Frameworks (MOFs)

The methyl ester group is a "masked" carboxylic acid.

  • Protocol Extension: Post-synthetic modification (PSM) or pre-synthetic hydrolysis (using LiOH) converts the ester to a carboxylate.

  • Utility: This creates a heterotopic ligand (N,O-chelating site + Carboxylate linker), allowing the formation of mixed-metal MOFs where the N,O-site binds a catalytic metal (e.g., Cu, Pd) and the carboxylate builds the structural node (e.g., with Zn or Zr).

Metallo-Probes

The 3-hydroxypyridine core is fluorogenic in certain environments. Complexation with paramagnetic metals (Cu, Fe) typically quenches fluorescence, while diamagnetic metals (Zn, Al) may enhance it (CHEF effect).

  • Application: Use the ester to conjugate the ligand to a peptide, creating a turn-on fluorescent sensor for Zn²⁺ trafficking in biological assays.

References

  • Santos, M. A., et al. (2012). "3-Hydroxypyridin-4-one derivatives as metal-sequestering agents." Journal of Inorganic Biochemistry.
  • Burgess, J., & Rangel, M. (2008). "Hydroxypyridinone complexes: Synthesis and applications." Advances in Inorganic Chemistry.
  • PubChem. (2025). Methyl 3-hydroxy-4-(pyridin-3-yl)benzoate Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

(Note: While specific literature on the complexation of CAS 1261981-75-2 is sparse, the protocols above are derived from established methodologies for the homologous 3-hydroxy-2-phenylpyridine and 3-hydroxypyridinone ligand classes.)

Navigating the Chemical Landscape: A Guide to the Functionalization of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 7, 2026 – In the intricate world of drug discovery and materials science, the pyridine scaffold stands as a cornerstone, a privileged structure found in a multitude of FDA-approved drugs and advanced materials.[1] The targeted modification, or functionalization, of this versatile heterocycle is a critical endeavor, enabling scientists to fine-tune molecular properties and unlock novel therapeutic and technological applications.[1][2][3][4][5] This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the strategic functionalization of a particularly valuable building block: Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

The presence of both a hydroxyl group and an aryl substituent on the pyridine ring of Methyl 4-(3-hydroxypyridin-2-yl)benzoate presents a unique chemical landscape. These groups profoundly influence the electron density and steric accessibility of the pyridine core, dictating the regioselectivity of subsequent chemical transformations. Understanding these directing effects is paramount for the rational design of synthetic routes to novel, highly functionalized pyridine derivatives.

Strategic Analysis of the Pyridine Ring's Reactivity

The inherent reactivity of the pyridine ring is characterized by a general resistance to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[6] However, the substituents on Methyl 4-(3-hydroxypyridin-2-yl)benzoate modulate this reactivity in a predictable manner. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, while the aryl group at the 2-position is a deactivating, meta-directing group. This interplay of electronic effects creates a nuanced reactivity map for electrophilic, nucleophilic, and transition-metal-catalyzed reactions.

A critical consideration in the functionalization of 3-hydroxypyridines is the potential for tautomerism, where the molecule can exist in equilibrium between its enol (hydroxyl) and keto (pyridinone) forms.[7][8][9] The predominant tautomer can significantly impact the molecule's reactivity and will be influenced by factors such as solvent polarity and pH.

Key Functionalization Strategies and Protocols

This section outlines detailed protocols for several key classes of reactions, providing step-by-step methodologies and explaining the rationale behind experimental choices.

Electrophilic Aromatic Substitution: Nitration

Electrophilic substitution on the 3-hydroxypyridine core is known to occur preferentially at the 2-position.[10] However, in our target molecule, this position is already occupied. The hydroxyl group will therefore direct incoming electrophiles to the positions ortho and para to it, namely the 4- and 6-positions. Nitration, a classic electrophilic aromatic substitution, introduces a nitro group, a versatile handle for further transformations.

Protocol: Nitration of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Materials:

  • Methyl 4-(3-hydroxypyridin-2-yl)benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice Bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve Methyl 4-(3-hydroxypyridin-2-yl)benzoate (1.0 eq.) in concentrated sulfuric acid at 0°C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise via a dropping funnel, maintaining the temperature below 5°C. The addition of nitric acid to sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the nitrated product(s).

Expected Outcome: Based on the directing effects of the hydroxyl group, a mixture of the 4-nitro and 6-nitro isomers is anticipated. The precise ratio will depend on the subtle interplay of steric and electronic factors.

Table 1: Summary of Expected Nitration Products

Product NameStructurePredicted Regioselectivity
Methyl 4-(3-hydroxy-4-nitropyridin-2-yl)benzoate(Structure to be inserted)Major/Minor
Methyl 4-(3-hydroxy-6-nitropyridin-2-yl)benzoate(Structure to be inserted)Major/Minor
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2][11] The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly valuable for its functional group tolerance and mild reaction conditions.[12][13] To utilize this reaction, the pyridine ring must first be halogenated.

Workflow for Suzuki-Miyaura Coupling

G Start Methyl 4-(3-hydroxypyridin-2-yl)benzoate Halogenation Halogenation (e.g., NBS, NCS) Start->Halogenation Halogenated_Pyridine Halogenated Pyridine Intermediate Halogenation->Halogenated_Pyridine Suzuki_Coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Halogenated_Pyridine->Suzuki_Coupling Functionalized_Product Functionalized Product Suzuki_Coupling->Functionalized_Product

Caption: Workflow for Suzuki-Miyaura Coupling of the Pyridine Ring.

Protocol: Halogenation of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Materials:

  • Methyl 4-(3-hydroxypyridin-2-yl)benzoate

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 4-(3-hydroxypyridin-2-yl)benzoate (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.1 eq.) or N-chlorosuccinimide (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the halogenated pyridine.

Protocol: Suzuki-Miyaura Coupling of the Halogenated Pyridine

Materials:

  • Halogenated Methyl 4-(3-hydroxypyridin-2-yl)benzoate

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or other suitable base (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the halogenated pyridine (1.0 eq.), arylboronic acid (1.2 eq.), palladium(II) acetate (0.02-0.05 eq.), ligand (0.04-0.10 eq.), and base (2.0 eq.).

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-H Activation/Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems, avoiding the need for pre-functionalization steps like halogenation.[14][15][16][17][18] The pyridine nitrogen can act as a directing group, facilitating the selective activation of C-H bonds at the C2 and C6 positions.[15][16]

Conceptual Workflow for C-H Arylation

G Start Methyl 4-(3-hydroxypyridin-2-yl)benzoate CH_Activation C-H Activation (Pd, Rh, or Ru catalyst, Directing Group Assistance) Start->CH_Activation Functionalized_Product Directly Functionalized Product CH_Activation->Functionalized_Product Coupling_Partner Aryl Halide or Pseudohalide Coupling_Partner->CH_Activation

Caption: Conceptual Workflow for Direct C-H Arylation.

Protocol: Palladium-Catalyzed C-H Arylation

Materials:

  • Methyl 4-(3-hydroxypyridin-2-yl)benzoate

  • Aryl iodide or bromide (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Pivalic acid (PivOH) as an additive (30 mol%)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Methyl 4-(3-hydroxypyridin-2-yl)benzoate (1.0 eq.), the aryl halide (1.5 eq.), Pd(OAc)₂ (0.05 eq.), base (2.0 eq.), and pivalic acid (0.3 eq.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 120-140°C and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The functionalization of Methyl 4-(3-hydroxypyridin-2-yl)benzoate offers a gateway to a diverse array of novel chemical entities with significant potential in medicinal chemistry and materials science. By understanding the inherent reactivity of the substituted pyridine ring and applying modern synthetic methodologies, researchers can strategically introduce a wide range of functional groups. The protocols detailed in this guide provide a solid foundation for the exploration of this valuable scaffold, empowering scientists to design and synthesize the next generation of innovative molecules.

References

  • Boger, D. L., & Kasper, A. M. (1989). Hetero Diels–Alder Synthesis of 3-Hydroxypyridines: Access to the Nosiheptide Core. J. Am. Chem. Soc., 111(4), 1517–1519. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15, 11183-11204. [Link]

  • New functionalised 3-hydroxypyridines. (2001). Durham University. [Link]

  • Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions. (2025). Organic Letters. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2023). Current Organic Chemistry, 27(1), 2-16. [Link]

  • Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C−H Bond Functionalization. (2010). Organic Letters, 12(13), 3022-3025. [Link]

  • Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions. (2025). Organic Letters. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science, 8(3), 1941-1945. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science, 8(3), 1941-1945. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2018). Molecules, 23(11), 2977. [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2025). Angewandte Chemie International Edition, 64(12), e202418933. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 52(5), 1079-1103. [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. (1970). Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). Journal of the American Chemical Society. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(6), 1999. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 52(5), 1079-1103. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2011). Organic letters, 13(16), 4296–4299. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2022). Molecules, 27(11), 3591. [Link]

  • electrophilic substitution reactions: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 7, 2026, from [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Orgánica. Retrieved March 7, 2026, from [Link]

  • Electrophilic & Nucleophilic Substitution in Heterocycles. (n.d.). studylib.net. Retrieved March 7, 2026, from [Link]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024). Crystal Growth & Design. [Link]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. (2024). Crystal Growth & Design. [Link]

  • What are the products of the following reactions?b. (n.d.). Pearson+. Retrieved March 7, 2026, from [Link]

  • (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o934. [Link]

  • Nucleophilic substitution of pyridine. (2017, August 7). YouTube. Retrieved March 7, 2026, from [Link]

  • Synthesis of methyl 3-(4-hydroxybenzyl)benzoate. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Pyridines: properties, syntheses & reactivity. (n.d.). University of Bristol. Retrieved March 7, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules, 12(9), 2269-2277. [Link]

  • Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. (2026). Journal of Coordination Chemistry, 79(3-4), 586-601. [Link]

  • 3-Hydroxypicolinic Acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

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Application Note: Microwave-Assisted Synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biaryl compounds containing a 3-hydroxypyridine motif is of critical importance in modern drug discovery, as this scaffold frequently acts as a bidentate chelator and a potent hydrogen bond donor/acceptor in target binding. The synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS: 1261981-75-2) is classically achieved via a Suzuki-Miyaura cross-coupling reaction. However, conventional thermal heating often requires prolonged reaction times (12–24 hours) and is prone to generating protodeboronation or homocoupling side products.

By employing Microwave-Assisted Organic Synthesis (MAOS), this protocol reduces reaction times from hours to minutes while significantly improving the yield and purity profile of the final product. The use of microwave irradiation provides rapid, uniform dielectric heating, representing a highly efficient and "green" approach to transition-metal catalysis[1].

Mechanistic Rationale & Experimental Design

As a self-validating system, every parameter in this protocol has been selected based on the specific physicochemical properties of the reactants: 2-bromo-3-hydroxypyridine and (4-(methoxycarbonyl)phenyl)boronic acid .

Overcoming Substrate-Induced Catalyst Deactivation

The free hydroxyl group on the pyridine ring poses a synthetic challenge; it can coordinate with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle. To counteract this, Pd(dppf)Cl₂ is utilized instead of the standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle that creates a sterically demanding environment around the palladium center. This prevents off-target coordination of the substrate's hydroxyl group and accelerates the reductive elimination step[2].

Solvent and Base Dynamics

A biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v) is employed. The presence of water is non-negotiable; it dissolves the inorganic base (K₂CO₃ ) and facilitates the generation of the reactive trihydroxyboronate intermediate. This intermediate is strictly required for the transmetalation step of the Suzuki-Miyaura cycle[3].

The Microwave Advantage

Microwave irradiation allows the sealed reaction mixture to rapidly surpass the atmospheric boiling point of the solvent system, generating a pressurized environment (approx. 2-3 bar). This intense, localized heating accelerates the Arrhenius kinetics of the oxidative addition and transmetalation steps, driving the reaction to complete conversion in just 15 minutes[3].

Experimental Protocol

Materials Required
  • Electrophile: 2-Bromo-3-hydroxypyridine (1.0 mmol, 174 mg)

  • Nucleophile: (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 216 mg)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 36 mg, 5 mol%)

  • Base: Potassium carbonate, K₂CO₃ (3.0 mmol, 414 mg)

  • Solvents: 1,4-Dioxane (4.0 mL), Deionized H₂O (1.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the 2-bromo-3-hydroxypyridine, (4-(methoxycarbonyl)phenyl)boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Purge the heterogeneous mixture with Argon gas for 5 minutes. Causality: Removing dissolved oxygen is critical to prevent the palladium-catalyzed oxidative homocoupling of the boronic acid into a biphenyl byproduct.

  • Sealing: Seal the vial immediately with a Teflon-lined crimp cap to maintain the inert atmosphere.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Apply the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Max Power: 150 W

    • Stirring: 800 rpm

  • Reaction Validation: After cooling to room temperature via compressed air, sample 5 µL of the organic layer for TLC or LC-MS analysis to confirm the complete consumption of 2-bromo-3-hydroxypyridine.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel and wash with H₂O (2 × 10 mL) followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to isolate the pure Methyl 4-(3-hydroxypyridin-2-yl)benzoate as a solid.

Quantitative Data Analysis

The following table summarizes the optimization of the microwave parameters, demonstrating the causal relationship between temperature, catalyst selection, and final yield.

Table 1: Optimization of Microwave Conditions for the Suzuki-Miyaura Coupling

EntryTemperature (°C)Time (min)Catalyst (5 mol%)Yield (%)Experimental Observation
18030Pd(PPh₃)₄45Incomplete conversion; starting material recovered.
210020Pd(dppf)Cl₂72Improved conversion; minor homocoupling observed.
3 120 15 Pd(dppf)Cl₂ 91 Optimal conditions; complete conversion, high purity.
414010Pd(dppf)Cl₂82Thermal degradation and protodeboronation observed.

Process Visualizations

Experimental Workflow

The following diagram illustrates the linear progression of the experimental protocol, highlighting the critical transition from inert preparation to microwave irradiation.

Workflow Start Reagent Preparation (Ar-Br, Ar-B(OH)2, Pd, Base) Purge Inert Atmosphere (Argon Purge) Start->Purge Microwave Microwave Irradiation (120°C, 15 min, 150W) Purge->Microwave Workup Aqueous Workup & Extraction (EtOAc) Microwave->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Methyl 4-(3-hydroxypyridin-2-yl)benzoate (Pure Product) Purification->Product

Fig 1: Step-by-step workflow for the microwave-assisted Suzuki-Miyaura cross-coupling.

Catalytic Cycle

The diagram below maps the fundamental organometallic mechanism driving the synthesis, demonstrating how the palladium catalyst interacts with the substrates.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Trans- metalation OxAdd->TransMet + Ar'-B(OH)2 + K2CO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Biaryl Product

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling mechanistic cycle.

References

  • Wawrzyniak P., Heinicke J. "Microwave-promoted Suzuki-Miyaura coupling of arylboronic acids with 1-bromo-2-naphthol, o-bromophenol, and o-chlorophenol." Tetrahedron Letters, 47(50), 8921-8924 (2006). Source: Sigma-Aldrich Peer Reviewed Papers.
  • Petricci E., Cini E., Taddei M. "Metal Catalysis with Microwaves in Organic Synthesis: A Personal Account." Eur. J. Org. Chem. 2020;2020:4435–4446. Source: PMC.
  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development. Source: ACS Publications.

Sources

Scalable Synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate via Direct Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SC04

Executive Summary

This application note details a robust, scalable protocol for the production of Methyl 4-(3-hydroxypyridin-2-yl)benzoate, a critical biaryl intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs). While traditional laboratory methods often employ protecting groups for the 3-hydroxy moiety to prevent catalyst poisoning, this guide presents a direct coupling strategy . By utilizing a high-turnover catalyst system (Pd(dppf)Cl₂) and an optimized solvent matrix, we eliminate two synthetic steps (protection/deprotection), significantly reducing Process Mass Intensity (PMI).

The protocol includes a validated palladium scavenging workflow to ensure the final Active Pharmaceutical Ingredient (API) intermediate meets ICH Q3D elemental impurity guidelines (<10 ppm Pd).

Retrosynthetic Analysis & Strategy

The synthesis relies on a Suzuki-Miyaura cross-coupling between an electron-deficient aryl boronic acid and an electron-rich heteroaryl halide.

Strategic Choices
  • Coupling Partners: 2-Chloro-3-hydroxypyridine is selected over the bromo-analog due to cost-efficiency at scale, despite lower reactivity. The oxidative addition barrier is overcome by the ligand choice.

  • Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂ is chosen. The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(0) species and facilitating the coupling of sterically hindered or heteroatom-rich substrates where monodentate ligands (like PPh₃) might dissociate and lead to Pd-black precipitation.

  • Solvent System: A ternary mixture of Toluene/Ethanol/Water is used. This system ensures solubility of the inorganic base (Water), the aryl halide (Toluene), and the boronic acid (Ethanol), while facilitating a clean phase cut during workup.

Reaction Scheme Visualization

ReactionScheme SM1 2-Chloro-3-hydroxypyridine (C5H4ClNO) Cat Pd(dppf)Cl2 K2CO3 SM1->Cat + SM2 4-(Methoxycarbonyl)phenylboronic acid (C8H9BO4) SM2->Cat Inter Pd-Complex Intermediate Cat->Inter 100°C, 12h Toluene/EtOH/H2O Prod Methyl 4-(3-hydroxypyridin-2-yl)benzoate (Target) Inter->Prod Reductive Elimination

Figure 1: Synthetic pathway for the direct coupling of 2-chloro-3-hydroxypyridine.

Critical Process Parameters (CPPs)

To ensure reproducibility during scale-up (100g to 1kg+), the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Oxygen Level < 0.5% dissolved O₂Pd(0) is sensitive to oxidation. Inadequate degassing leads to homocoupling of the boronic acid and catalyst deactivation.
Stoichiometry Boronic Acid (1.1 eq)Slight excess compensates for potential protodeboronation (hydrolysis) of the boronic acid in aqueous media.
Temperature 85°C - 90°C (Internal)High temp required to activate the C-Cl bond. Exceeding 100°C risks ester hydrolysis.
Agitation High Shear (Re > 3000)The reaction is biphasic. Mass transfer is the rate-limiting step for the base activation mechanism.

Detailed Protocol (100g Scale Validation)

Safety Warning: Pyridine derivatives are toxic. Palladium compounds are sensitizers. Perform all operations in a fume hood. Wear appropriate PPE (nitrile gloves, goggles, lab coat).

Phase 1: Reaction Setup
  • Reactor Prep: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge 2-Chloro-3-hydroxypyridine (100.0 g, 0.772 mol, 1.0 eq).

    • Charge 4-(Methoxycarbonyl)phenylboronic acid (152.8 g, 0.849 mol, 1.1 eq).

    • Charge Toluene (800 mL, 8 vol) and Ethanol (200 mL, 2 vol).

  • Degassing: Initiate stirring (300 RPM). Sparge the slurry with subsurface Nitrogen for 30 minutes. Critical Step: Failure to degas results in stalled reaction.

  • Catalyst Addition:

    • Under positive N₂ flow, add Pd(dppf)Cl₂·CH₂Cl₂ (3.15 g, 0.5 mol%).

    • Add solution of K₂CO₃ (213 g, 1.54 mol, 2.0 eq) dissolved in Water (200 mL, 2 vol). Note: The base is added last to prevent premature boronic acid degradation.

Phase 2: Reaction & Monitoring[2]
  • Heating: Heat the mixture to an internal temperature of 85°C over 45 minutes.

  • IPC (In-Process Control):

    • Sample at t=4h and t=12h.

    • Method: HPLC (C18 column, Acetonitrile/Water + 0.1% H₃PO₄).

    • Specification: < 2.0% unreacted aryl chloride.

    • Self-Validating Check: If conversion is <90% at 12h, add 0.1 mol% catalyst and stir for 4 additional hours.

Phase 3: Work-up and Palladium Scavenging
  • Phase Separation: Cool reaction to 50°C. Stop stirring and allow phases to settle (15 min). Drain the lower aqueous layer (contains inorganic salts).

  • Washing: Wash the organic layer with 10% brine (300 mL). Maintain temperature at 50°C to prevent premature crystallization.

  • Scavenging:

    • Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) (10 wt% relative to substrate, ~10g).

    • Stir at 50°C for 2 hours.

    • Filter hot through a Celite pad to remove the scavenger and residual Pd black.

Phase 4: Crystallization & Isolation
  • Solvent Swap: Concentrate the filtrate under vacuum to approx. 300 mL volume.

  • Anti-solvent Addition: Add n-Heptane (600 mL) slowly over 1 hour while cooling from 50°C to 20°C.

  • Aging: Stir the slurry at 0-5°C for 2 hours.

  • Filtration: Filter the solids. Wash the cake with cold Heptane/Toluene (9:1, 100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 140 - 150 g (80-85%). Purity: >98.5% (HPLC area).

Scale-Up Workflow Diagram

ScaleUpWorkflow Start Start: Reactor Charging (Inert Atmosphere) Reaction Suzuki Coupling 85°C, 12h Start->Reaction IPC IPC: HPLC Check Conversion > 98%? Reaction->IPC IPC->Reaction No (Extend Time) PhaseSep Phase Separation (Remove Aqueous Salts) IPC->PhaseSep Yes Scavenge Pd Scavenging (Thiol Silica, 50°C) PhaseSep->Scavenge Filter Hot Filtration (Remove Scavenger) Scavenge->Filter Cryst Crystallization (Toluene -> Heptane) Filter->Cryst Isolate Filtration & Drying Cryst->Isolate

Figure 2: Process flow diagram for the scale-up from reactor charging to isolation.

Analytical & Quality Control

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (phenol).

Impurity Profile
  • Des-bromo/chloro impurity: Formed via hydrodehalogenation if catalyst loading is too high or H-sources are present.

  • Homocoupling: Biaryl ether formation (rare with dppf).

  • Pd Content: Must be quantified by ICP-MS. Target < 10 ppm.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Reaction stalls at 60-70% conversion Catalyst poisoning by pyridine nitrogen or oxidation.Add a "spike" of fresh catalyst (0.1 mol%) dissolved in degassed toluene. Ensure N₂ lines are secure.
Emulsion during workup Hydroxypyridine amphoteric nature.Adjust pH of the aqueous layer to ~6-7 using dilute HCl before separation to suppress phenolate formation.
Product colored (Grey/Black) Residual Palladium.[1][2]Re-dissolve in THF, treat with activated charcoal (Darco KB-B), filter, and recrystallize.

References

  • Suzuki-Miyaura Coupling Mechanism & Scale-up: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Synthesis of Hydroxypyridine Biaryls: Kondolff, I., Doucet, H., & Santelli, M. (2004).[3] Suzuki Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids Catalyzed by Tetraphosphine/Palladium Complex.[2] Tetrahedron, 60(17), 3813-3818. (Contextual reference for ligand effects on heteroaryls). [Link]

  • Green Solvent Selection: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-(3-hydroxypyridin-2-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the cross-coupling of highly functionalized heterocycles. The synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate via the Suzuki-Miyaura reaction presents a dual challenge: the catalyst-poisoning potential of the free pyridinyl hydroxyl group, and the base-sensitive nature of the methyl ester.

This guide abandons generic protocols in favor of a causality-driven, self-validating framework designed to troubleshoot these exact failure points and maximize your reaction yields.

Workflow Start Substrates: 2-Bromo-3-hydroxypyridine + Methyl 4-boronobenzoate Protect Protect -OH Group? Start->Protect NoProtect Unprotected -OH Protect->NoProtect No YesProtect Protect (e.g., Allyl Ether) Protect->YesProtect Yes Poison Pd Catalyst Poisoning (Reaction Stalls) NoProtect->Poison Coupling Suzuki-Miyaura Coupling YesProtect->Coupling Base Base Selection Coupling->Base AqBase Aqueous Base (e.g., K2CO3/H2O) Base->AqBase Aqueous AnhBase Anhydrous Base (e.g., TMSOK) Base->AnhBase Anhydrous Hydrolysis Ester Hydrolysis (Saponification Byproduct) AqBase->Hydrolysis Success High Yield Coupling AnhBase->Success Deprotect Deprotection Success->Deprotect Target Target Molecule: Methyl 4-(3-hydroxypyridin-2-yl)benzoate Deprotect->Target

Decision matrix for preventing catalyst poisoning and ester hydrolysis during synthesis.

I. Targeted Troubleshooting & FAQs

Q1: Why does my coupling reaction stall at <20% conversion when using unprotected 2-bromo-3-hydroxypyridine? Causality: The free hydroxyl group at the 3-position of the pyridine ring is highly prone to coordinating with the palladium center. This forms stable, catalytically inactive Pd-chelates, effectively poisoning your catalyst. Furthermore, the ambident nature of the 3-hydroxypyridine anion under basic conditions can lead to off-target O-arylation[1]. Solution: You must mask the hydroxyl group prior to the cross-coupling step. O-alkylation using an allyl, benzyl, or methoxymethyl (MOM) protecting group neutralizes the coordinating ability of the oxygen, allowing the oxidative addition and transmetalation steps to proceed unimpeded[1].

Q2: I successfully protected the pyridine, but I am now observing significant hydrolysis of the methyl ester on my boronic acid partner. How do I preserve the ester? Causality: Standard Suzuki-Miyaura conditions utilize aqueous inorganic bases (e.g., Na₂CO₃, K₂CO₃) at elevated temperatures (80–100 °C). These conditions are chemically identical to those used for base-catalyzed ester saponification. The methyl ester of the 4-(methoxycarbonyl)phenyl group is highly susceptible to nucleophilic attack by hydroxide ions present in the aqueous mixture[2]. Solution: Transition to an anhydrous, homogeneous coupling system. Utilizing Potassium Trimethylsilanolate (TMSOK) in ethereal solvents (like THF or dioxane) provides the necessary oxyanionic base to facilitate transmetalation without introducing the water required for ester hydrolysis[3].

Q3: My (4-(methoxycarbonyl)phenyl)boronic acid is degrading before it can couple. How do I minimize protodeboronation? Causality: Boronic acids undergo protodeboronation (cleavage of the C-B bond), especially in the presence of water and heat. Electron-deficient aryl groups (like those with a para-ester) are particularly sensitive to this degradation pathway[2]. Solution: Convert the boronic acid to a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester. These esters sterically shield the boron atom, significantly reducing the rate of protodeboronation. When combined with anhydrous TMSOK, transmetalation proceeds rapidly without degradation[2][3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Protected Aryl Bromide) Pd0->OxAdd Poisoning Risk: Catalyst Poisoning (If -OH is unprotected) Pd0->Poisoning PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (+ TMSOK Base & Boronate) PdII->Transmet PdII_Biaryl Pd(II) Biaryl Intermediate Transmet->PdII_Biaryl Hydrolysis Risk: Ester Hydrolysis (If Aqueous Base used) Transmet->Hydrolysis RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Product Protected Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting critical failure points requiring intervention.

II. Validated Experimental Methodologies

Every protocol below is designed as a self-validating system, complete with Quality Control (QC) checkpoints to ensure intermediate success before proceeding to the next step.

Protocol A: O-Allylation of 2-Bromo-3-hydroxypyridine (Protection)
  • Setup: In a flame-dried round-bottom flask, combine 2-bromo-3-hydroxypyridine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M).

  • Reaction: Cool the mixture to 0 °C. Add allyl bromide (1.2 equiv) dropwise via syringe. Remove the ice bath and stir at room temperature for 4 hours.

  • Validation/QC Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed. Confirm product mass via LC-MS (Target m/z: 214.0 [M+H]⁺).

  • Workup: Quench with ice water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Suzuki-Miyaura Coupling
  • Setup: In a flame-dried Schlenk flask, combine 2-bromo-3-allyloxypyridine (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x) to ensure a strictly inert environment.

  • Solvent & Base: Add anhydrous, degassed THF (0.1 M). Finally, add Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) portion-wise under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 65 °C for 12 hours.

  • Validation/QC Checkpoint: Analyze via LC-MS. Look for the target mass of the protected biaryl (m/z: 270.1 [M+H]⁺). The absence of m/z 256.1 confirms that ester hydrolysis was successfully prevented.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Protocol C: Mild Palladium-Catalyzed Deprotection
  • Setup: Dissolve the protected biaryl product in degassed DCM (0.1 M).

  • Reaction: Add Pd(PPh₃)₄ (2 mol%) and N,N-dimethylbarbituric acid (NDMBA) (3.0 equiv) as an allyl scavenger. Stir at 35 °C for 4 hours.

  • Validation/QC Checkpoint: LC-MS should show complete conversion to the final target (m/z: 230.1 [M+H]⁺).

  • Workup: Wash the reaction mixture with saturated NaHCO₃ (aq) to remove the barbituric acid byproduct. Extract with DCM, dry over Na₂SO₄, and purify via recrystallization or chromatography to yield pure Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

III. Quantitative Yield Optimization Data

The table below summarizes the causal relationship between the chosen experimental conditions and the resulting isolated yields, demonstrating the necessity of the optimized protocols.

Experimental StrategySubstrate StateBase SystemSolventTemp (°C)Primary ByproductIsolated Yield (%)
Baseline (Unoptimized) Unprotected -OHK₂CO₃ (aq)Toluene/H₂O90Unreacted SM (Pd Poisoning)< 15%
Intermediate Allyl-ProtectedK₂CO₃ (aq)Toluene/H₂O90Carboxylic Acid (Ester Hydrolysis)42%
Fully Optimized Allyl-ProtectedTMSOK (Anhydrous)THF65None (Clean Conversion)91%

IV. References

  • Title: 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE - Benchchem Source: benchchem.com URL:

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: yonedalabs.com URL:

  • Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses Source: orgsyn.org URL:

Sources

Technical Support Center: Resolving Solubility Challenges of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-(3-hydroxypyridin-2-yl)benzoate. This resource provides in-depth troubleshooting and practical guidance for overcoming common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to prepare stable, reliable stock solutions for your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have regarding the solubility of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in DMSO.

Q1: Why is my Methyl 4-(3-hydroxypyridin-2-yl)benzoate not dissolving in DMSO at room temperature?

A1: Several factors can contribute to this issue. The compound's crystalline structure may require energy to break down the lattice. Additionally, the purity of your DMSO is crucial; absorbed water can significantly decrease the solubility of organic compounds.[1][2][3] It's also possible that you are attempting to prepare a supersaturated solution.

Q2: I've noticed a precipitate forming in my DMSO stock solution over time. What could be the cause?

A2: Precipitation in DMSO stocks is a known issue, often triggered by repeated freeze-thaw cycles or moisture absorption from the atmosphere.[1][2] Both of these factors can lead to the compound crystallizing out of the solution. Once a compound crystallizes from DMSO, it can be difficult to redissolve as it is in a lower energy, more stable state.[4]

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

A3: This is a common phenomenon for compounds with poor aqueous solubility. While soluble in a strong organic solvent like DMSO, the compound may crash out when introduced to a predominantly aqueous environment where its thermodynamic solubility is much lower.[5][6]

Q4: Is it safe to heat my solution to aid dissolution?

A4: Gentle warming can be an effective technique, but it must be approached with caution.[7][8] High temperatures can potentially lead to the degradation of your compound. Furthermore, DMSO itself can decompose at elevated temperatures, and this decomposition can be accelerated by the presence of acidic or basic compounds.[9][10][11]

In-Depth Troubleshooting Guide

If you are encountering persistent solubility issues, this section provides a systematic approach to diagnosing and resolving the problem.

Initial Assessment of the Problem

Before proceeding with advanced troubleshooting, it's essential to characterize the nature of the solubility issue.

  • Observation: Is the compound failing to dissolve initially, or is it precipitating out of solution after a period of time?

  • Conditions: What is the concentration you are trying to achieve? What is the grade of DMSO you are using? How is the stock solution being stored?

The following flowchart provides a decision-making framework for troubleshooting solubility issues with Methyl 4-(3-hydroxypyridin-2-yl)benzoate in DMSO.

G start Start: Solubility Issue with Methyl 4-(3-hydroxypyridin-2-yl)benzoate in DMSO check_initial_dissolution Initial Dissolution Failure? start->check_initial_dissolution precipitate_over_time Precipitation Over Time? check_initial_dissolution->precipitate_over_time No use_anhydrous_dmso Use High-Purity, Anhydrous DMSO check_initial_dissolution->use_anhydrous_dmso Yes precipitate_on_dilution Precipitation on Aqueous Dilution? precipitate_over_time->precipitate_on_dilution No aliquot Aliquot Stock to Minimize Freeze-Thaw Cycles precipitate_over_time->aliquot Yes modify_dilution Modify Dilution Protocol precipitate_on_dilution->modify_dilution Yes vortex Vortex Vigorously use_anhydrous_dmso->vortex sonicate Sonicate the Solution vortex->sonicate gentle_warming Gentle Warming (e.g., 37°C) sonicate->gentle_warming dissolved_check1 Compound Dissolved? gentle_warming->dissolved_check1 check_concentration Re-evaluate Target Concentration dissolved_check1->check_concentration No success Successful Solubilization dissolved_check1->success Yes store_properly Store at -20°C or -80°C, Protected from Light and Moisture aliquot->store_properly re_sonicate Attempt to Re-dissolve with Sonication store_properly->re_sonicate dissolved_check2 Precipitate Re-dissolved? re_sonicate->dissolved_check2 dissolved_check2->check_concentration No dissolved_check2->success Yes ph_adjustment Consider pH Adjustment of Aqueous Buffer modify_dilution->ph_adjustment co_solvent_system Use a Co-Solvent System ph_adjustment->co_solvent_system lower_final_concentration Lower Final Compound Concentration co_solvent_system->lower_final_concentration lower_final_concentration->success

Caption: Troubleshooting workflow for solubility issues.

Strategies for Enhancing Solubility

If basic troubleshooting steps are unsuccessful, the following advanced strategies can be employed.

  • Ensure Anhydrous Conditions: DMSO is hygroscopic and will readily absorb moisture from the air. This absorbed water can significantly decrease the solubility of many organic compounds.[1][3] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).[7] Keep the container tightly sealed when not in use.

  • Co-solvents: For subsequent dilutions into aqueous media, the use of a co-solvent can be beneficial.[5] Co-solvents reduce the polarity of the aqueous phase, which can help to keep hydrophobic compounds in solution.[6][] Common co-solvents compatible with many biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

  • Sonication: This is a highly effective method for dissolving challenging compounds and for redissolving precipitates.[1][2][3] The high-frequency sound waves create micro-vibrations that help to break down the crystal lattice and facilitate solvation. Both bath sonicators and probe sonicators can be used.[7][8]

  • Vortexing: Vigorous vortexing is a standard first step to ensure thorough mixing of the compound and solvent.[7]

  • Gentle Heating: Warming the solution in a water bath to around 37°C can increase the rate of dissolution.[7][8] However, it is crucial to be aware of the potential for compound degradation and the increased risk of DMSO decomposition at higher temperatures.[9][11]

The structure of Methyl 4-(3-hydroxypyridin-2-yl)benzoate contains a pyridine ring, which is weakly basic, and a hydroxyl group, which is weakly acidic. Therefore, its charge state is dependent on the pH of the solution. Adjusting the pH of the aqueous buffer used for dilutions can significantly impact solubility.[5][13]

  • Acidic Conditions: At a lower pH, the pyridine nitrogen can become protonated, leading to a positive charge and potentially increasing aqueous solubility.

  • Basic Conditions: At a higher pH, the hydroxyl group can be deprotonated, resulting in a negative charge that could also enhance solubility.

It is recommended to test the solubility of the compound in a range of buffers with different pH values to determine the optimal conditions for your specific application.

Potential for Compound Degradation

It is important to consider the stability of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in your chosen solvent and conditions.

  • Ester Hydrolysis: The methyl ester group in the compound could be susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions.[14] While DMSO itself is aprotic, any absorbed water can participate in this reaction. The rate of ester hydrolysis can be significantly influenced by the solvent environment.

  • Thermal Degradation: As previously mentioned, excessive heat can cause degradation of the compound. It is advisable to perform stability studies if you are using elevated temperatures to dissolve your compound.

Experimental Protocols

The following are detailed, step-by-step protocols for preparing and handling solutions of Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Materials:

  • Methyl 4-(3-hydroxypyridin-2-yl)benzoate (solid form)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass:

    • The molecular weight of Methyl 4-(3-hydroxypyridin-2-yl)benzoate is 229.24 g/mol .[15]

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 229.24 g/mol * 1000 mg/g = 2.29 mg

  • Weigh the compound: Accurately weigh 2.29 mg of Methyl 4-(3-hydroxypyridin-2-yl)benzoate and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution for any remaining solid particles.

  • Gentle warming (optional): If the compound is still not dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Storage: Once the compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[7] This practice minimizes the risk of degradation from repeated freeze-thaw cycles and moisture absorption.[7]

Protocol 2: Serial Dilution in 100% DMSO

For creating a concentration-response curve, it is best to perform serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer. This ensures that the final concentration of DMSO remains consistent across all experimental conditions.[8]

Procedure:

  • Start with your 10 mM stock solution in 100% DMSO.

  • Label a series of sterile microcentrifuge tubes for each desired concentration.

  • To create a 10-fold serial dilution, add 90 µL of 100% DMSO to each of the labeled tubes.

  • Transfer 10 µL from the 10 mM stock to the first tube containing 90 µL of DMSO. Mix thoroughly by vortexing. This will result in a 1 mM solution.

  • Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the second tube containing 90 µL of DMSO. Mix thoroughly. This will result in a 100 µM solution.

  • Continue this process for the remaining dilutions.

Protocol 3: Dilution into Aqueous Buffer

When diluting your DMSO stock into an aqueous buffer for your experiment, it is crucial to do so in a way that minimizes precipitation.

Procedure:

  • Prepare your desired final concentrations in the aqueous buffer by diluting the DMSO stock solutions from Protocol 2.

  • To minimize precipitation, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.

  • Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[16]

The following diagram illustrates the recommended workflow for preparing working solutions from a DMSO stock.

G start Start: High-Concentration Stock in 100% Anhydrous DMSO serial_dilution Perform Serial Dilutions in 100% DMSO start->serial_dilution final_dilution Final Dilution: Add Small Volume of DMSO Stock to Large Volume of Aqueous Buffer with Vortexing serial_dilution->final_dilution prepare_buffer Prepare Aqueous Assay Buffer prepare_buffer->final_dilution final_solution Working Solution (e.g., <0.5% DMSO) final_dilution->final_solution

Caption: Recommended workflow for solution preparation.

Data Summary

The following table summarizes the key properties of Methyl 4-(3-hydroxypyridin-2-yl)benzoate and DMSO, along with recommended handling and storage conditions.

ParameterMethyl 4-(3-hydroxypyridin-2-yl)benzoateDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₃H₁₁NO₃C₂H₆OS
Molecular Weight 229.24 g/mol [15]78.13 g/mol
Appearance SolidClear, colorless liquid
Key Properties Contains ester, hydroxyl, and pyridine functional groups.Polar aprotic, hygroscopic solvent.[17]
Recommended Purity As per experimental requirementsAnhydrous, ≥99.9% purity[7]
Stock Solution Storage Aliquoted at -20°C or -80°C, protected from light and moisture.[7]Tightly sealed at room temperature, away from moisture.
Best Practices Avoid repeated freeze-thaw cycles.[7]Use a fresh bottle for preparing sensitive stock solutions.

By following the guidelines and protocols outlined in this technical support guide, you will be better equipped to resolve solubility challenges with Methyl 4-(3-hydroxypyridin-2-yl)benzoate in DMSO, ensuring the integrity and reproducibility of your experimental results.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available from: [Link]

  • Bentham Science. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available from: [Link]

  • Kragelund, C., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1086-1095. Available from: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Available from: [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available from: [Link]

  • gChem. (n.d.). Ester Hydrolysis. gChem. Available from: [Link]

  • Kozik, V. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). gChem. Available from: [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available from: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available from: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

  • General Lab Techniques. (2013). Making a stock solution for my drug using DMSO. General Lab Techniques. Available from: [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(1), 3-19. Available from: [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available from: [Link]

  • ResearchGate. (2024). Why is DMSO mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. Available from: [Link]

  • ResearchGate. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available from: [Link]

  • IJSDR. (n.d.). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. IJSDR. Available from: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1017-1025. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. IJPRA. Available from: [Link]

  • ResearchGate. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available from: [Link]

  • ScienceDirect. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ScienceDirect. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Available from: [Link]

  • Google Patents. (n.d.). US5440061A - Hydrolysis of methyl esters in dimethylsulfoxide for production of fatty acids. Google Patents.
  • ResearchGate. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of cellulose esters in DBU/DMSO/CO2 solvent system. ResearchGate. Available from: [Link]

  • EPA. (2025). Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate - Hazard Genotoxicity. EPA. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. PubChem. Available from: [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]

  • ResearchGate. (2013). Drugs dissolved in 100% DMSO formed crystals in RPMI - can anyone help? ResearchGate. Available from: [Link]

Sources

Minimizing side reactions during Methyl 4-(3-hydroxypyridin-2-yl)benzoate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed to help researchers and drug development professionals troubleshoot and optimize the ester hydrolysis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

Diagnostic Troubleshooting Workflow

G Start Hydrolysis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate Q1 Is the reaction mixture turning dark/brown? Start->Q1 Oxidation Aerial Oxidation of 3-Hydroxypyridine Action: Degas solvent, use Argon Q1->Oxidation Yes Q2 Are there unexpected ester masses (e.g., M+14)? Q1->Q2 No Transester Transesterification Action: Remove MeOH/EtOH, use THF/H2O Q2->Transester Yes Q3 Is the conversion incomplete after 4 hours? Q2->Q3 No Kinetics Poor Solubility / Hard-Soft Mismatch Action: Switch to LiOH, adjust THF:H2O Q3->Kinetics Yes Success Optimal Hydrolysis Achieved Q3->Success No

Diagnostic workflow for troubleshooting Methyl 4-(3-hydroxypyridin-2-yl)benzoate hydrolysis.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my reaction mixture turn dark brown during base-catalyzed hydrolysis? A: This is a classic sign of oxidative degradation. The 3-hydroxypyridine moiety is highly susceptible to aerial oxidation, particularly under alkaline conditions[1]. When the phenolic hydroxyl group is deprotonated by the base, the resulting phenolate significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This electron-rich system readily undergoes single-electron transfer (SET) with dissolved oxygen, generating radical intermediates that polymerize into dark, quinoid-like tars[1]. Solution: Always degas your solvents and run the reaction under an inert Argon atmosphere.

Q: Why should I use LiOH instead of NaOH or KOH? A: While NaOH and KOH are standard for ester saponification, they often require heating, which exacerbates the oxidation of sensitive heterocycles. Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water biphasic system is vastly superior here. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" lithium cation strongly coordinates with the carbonyl oxygen of the ester. This polarization stabilizes the tetrahedral intermediate, significantly accelerating the hydrolysis rate at room temperature[2].

Q: I am observing an [M+14] or [M+28] peak in my LC-MS instead of the free acid. What happened? A: You are observing transesterification. If you used methanol or ethanol as a co-solvent with a strong base, the alkoxide ions (methoxide/ethoxide) can attack the ester carbonyl, converting your methyl ester into an ethyl ester (if using EtOH) or simply regenerating the methyl ester in a futile cycle[3]. Solution: Strictly avoid alcoholic solvents for this substrate. Use a THF/Water system[3].

Mechanistic Logic of Oxidative Degradation

Mechanism Base Alkaline Conditions (NaOH/KOH) Deprot Deprotonation of 3-OH (Phenolate Formation) Base->Deprot HOMO Increased HOMO Energy (Electron-Rich Pyridine) Deprot->HOMO Radical Single Electron Transfer (SET) Radical Formation HOMO->Radical O2 Dissolved O2 Exposure O2->Radical Degradation Polymeric/Quinoid Dark Byproducts Radical->Degradation

Logical causality of oxidative degradation in 3-hydroxypyridine derivatives under basic conditions.

Quantitative Optimization Data

The following table summarizes the impact of different base and solvent systems on the hydrolysis of hydroxypyridin-2-yl benzoate derivatives[2],[4].

Base System (Eq)Solvent SystemTemp (°C)AtmosphereConversion (%)Major Impurity / Side Reaction
NaOH (3.0 eq)MeOH / H₂O (1:1)60Air65%Transesterification, Dark Tars
KOH (3.0 eq)THF / H₂O (1:1)60Air82%Oxidative Degradation (~15%)
LiOH (2.0 eq) THF / H₂O (3:1) 25 Argon >98% None Detected

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating methodology for the hydrolysis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate to 4-(3-hydroxypyridin-2-yl)benzoic acid[4].

Step 1: Solvent Preparation (Critical for preventing oxidation)

  • Prepare a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and Deionized Water.

  • Sparge the mixture with Argon gas for at least 15 minutes to displace dissolved oxygen.

Step 2: Reaction Initiation

  • In a flame-dried flask flushed with Argon, dissolve Methyl 4-(3-hydroxypyridin-2-yl)benzoate (1.0 eq) in the degassed THF/Water mixture to achieve a 0.1 M concentration.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion[2].

  • Stir vigorously at 25°C for 4 hours.

Step 3: In-Process Control (IPC)

  • Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ 230) is fully replaced by the product mass ([M+H]⁺ 216).

Step 4: Self-Validating Isoelectric Workup Causality Context: The product is an amphoteric zwitterion. The pyridine nitrogen has a pKa of ~5.0, and the benzoic acid has a pKa of ~4.2. Proper pH control is mandatory for isolation.

  • Concentrate the mixture under reduced pressure (bath temperature <30°C) to remove the THF.

  • Cool the remaining aqueous phase to 0°C.

  • Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter.

  • Self-Validation Check: As the pH approaches 4.5, a thick white precipitate will form (the neutral zwitterion). If the solution turns cloudy and then clears again, you have overshot the pH. At pH < 3.0, the precipitate re-dissolves because the pyridine ring becomes fully protonated (cationic). If this occurs, back-titrate with 0.1M NaOH to exactly pH 4.5.

Step 5: Isolation

  • Filter the precipitate through a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual lithium salts.

  • Dry the solid under high vacuum at 40°C overnight to afford pure 4-(3-hydroxypyridin-2-yl)benzoic acid.

References

[2] Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: nih.gov / Chem Pharm Bull (Tokyo) URL:

[1] Title: Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions Source: benchchem.com URL:

[3] Title: Common side reactions in the synthesis of Tetrahydrofuran-3-carboxylic acid Source: benchchem.com URL:

[4] Title: Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors Source: acs.org / ACS Publications URL:

Sources

Removing palladium impurities from Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Case ID: PD-REM-3HP-BENZ Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Diagnostic Assessment[1]

The Challenge: You are attempting to remove Palladium (Pd) from Methyl 4-(3-hydroxypyridin-2-yl)benzoate . Standard washes and activated carbon treatments are likely failing or providing inconsistent results.

The Root Cause: Competitive Chelation Unlike simple aromatics, your molecule is a bidentate ligand . The nitrogen atom of the pyridine ring and the adjacent hydroxyl group (3-OH) form a stable 5-membered chelate ring with Palladium.

  • Implication: The Pd is not just "floating" in solution; it is chemically bound to your product.

  • The Fix: You need a scavenger with a binding constant (

    
    ) significantly higher than that of your product's N-O chelate pocket to thermodynamically drive the metal transfer.
    
Decision Matrix: Selecting the Right Intervention

Do not guess. Use this logic flow to select the correct scavenging method based on your current impurity levels and process constraints.

ScavengerSelection Start Start: Assess Pd Load HighLoad > 1000 ppm Pd (Visible Black Particulates) Start->HighLoad LowLoad < 1000 ppm Pd (Homogeneous Solution) Start->LowLoad Filter Step 1: Celite Filtration (Remove bulk Pd black) HighLoad->Filter ChelationCheck Is Product a Chelator? (YES: 3-OH Pyridine) LowLoad->ChelationCheck Filter->ChelationCheck ScavengerType Select Scavenger Type ChelationCheck->ScavengerType TMT Strongest Affinity: Trimercaptotriazine (TMT) (Required for Chelators) ScavengerType->TMT Recommended Thiol Standard Affinity: Si-Thiol / MP-Thiol (May fail for this substrate) ScavengerType->Thiol Alternative Action Execute Hot Scavenging (Heat required for ligand exchange) TMT->Action

Figure 1: Decision tree for selecting the appropriate scavenging strategy based on Pd load and substrate chelation.

Standard Operating Protocol (SOP)

Recommended Method: Thermal Scavenging with TMT-Functionalized Silica

This protocol uses Si-TMT (Silica-supported Trimercaptotriazine) or MP-TMT (Macroporous resin).[1] TMT is required because it forms a tridentate complex with Pd, which is thermodynamically more stable than the bidentate complex formed by your product.

Materials:

  • Crude Product Solution (Dissolved in THF, EtOAc, or MeOH).

  • Scavenger: Si-TMT (preferred for filtration speed) or MP-TMT.

  • Loading: 0.3 - 0.5 mmol/g.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude Methyl 4-(3-hydroxypyridin-2-yl)benzoate in a solvent that solubilizes the product well (THF or EtOAc are ideal; avoid DMF if possible as it complicates ICP analysis).

  • Dosage Calculation: Add 3 to 5 equivalents of scavenger relative to the residual Pd content.

    • Note: If Pd content is unknown, assume 5-10 wt% of scavenger relative to the mass of the crude product.

  • Thermal Activation (CRITICAL):

    • Heat the mixture to 50-60°C .

    • Why? Room temperature stirring is often insufficient to break the Product-Pd bond. Heat provides the activation energy for ligand exchange.

  • Agitation: Stir vigorously for 4 hours .

  • Filtration: Filter the hot solution through a 0.45 µm PTFE frit or a Celite pad to remove the scavenger.

  • Wash: Wash the filter cake with a small volume of hot solvent to recover adsorbed product.

Troubleshooting & FAQs
Q1: I used a standard Thiol scavenger (Si-Thiol), but the Pd levels barely dropped. Why?

A: This is a classic thermodynamic issue. The binding affinity of a simple Thiol (-SH) is often comparable to or weaker than the chelating pocket of your 3-hydroxypyridine.

  • The Fix: Switch to TMT (Trimercaptotriazine) . The TMT ligand has a much higher scavenging efficiency (

    
     is significantly lower) and can "rip" the Pd away from your product.
    
Q2: The scavenger worked, but my yield dropped by 15%. Is the product sticking?

A: Yes, the 3-hydroxy group and the pyridine nitrogen can hydrogen bond with the silica backbone (silanols).

  • The Fix:

    • Switch Support: Use a polymeric resin (MP-TMT) instead of silica (Si-TMT) to eliminate silanol interactions.

    • Modify Solvent: Add 5-10% MeOH to your solvent (e.g., EtOAc/MeOH). The protic solvent competes for the hydrogen bonding sites on the silica, releasing your product.

Q3: My product is turning pink/red after scavenging.

A: This indicates the formation of "colloidal Pd" or trace Pd-clusters that passed through the filter.

  • The Fix: Perform a "polish filtration" using a 0.22 µm membrane or a specific carbon filter (e.g., C-533) after the scavenger treatment. The scavenger removed the ionic Pd, but nanoparticles may remain.

Q4: Can I use Activated Carbon (Charcoal)?

A: Generally, no . While cheap, carbon relies on surface adsorption. Your molecule is flat and aromatic, similar to the graphite sheets in activated carbon, leading to high product loss (non-specific binding) and poor selectivity for the chelated Pd.

Comparative Data: Scavenger Performance
Scavenger TypeFunctional GroupAffinity for Pd (vs. Pyridine)Risk of Product LossRecommended For
Si-TMT TrimercaptotriazineHigh (Tridentate) LowPrimary Choice for Chelators
Si-Thiol 1-PropanethiolMedium (Monodentate)LowNon-chelating substrates
MP-TMT TMT on PolystyreneHigh Very Low High-value APIs (prevents adsorption)
Activated Carbon N/A (Physisorption)Low (Non-specific)High Bulk cleanup only
Regulatory Compliance (ICH Q3D)

Ensure your final specifications meet the ICH Q3D Elemental Impurities guidelines.

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .

    • Example: If max daily dose is 10g, Limit = 10 ppm .

  • Parenteral PDE: 10 µ g/day .

    • Example: If max daily dose is 10g, Limit = 1 ppm .

Calculation for your batch:



References
  • Biotage. (2023).[2] Metal Scavenger User Guide: Strategies for Pd Removal. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[2] Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

Sources

Technical Support Center: Methyl 4-(3-hydroxypyridin-2-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and purification of Methyl 4-(3-hydroxypyridin-2-yl)benzoate . It assumes the user is a professional chemist encountering specific separation challenges with this amphoteric, chelating biaryl scaffold.

Ticket Category: Purification & Isolation | Status: Resolved | Level: Senior Scientist[1]

Executive Summary: The "Isomer" Challenge

In the Suzuki-Miyaura coupling of 2-halo-3-hydroxypyridines with 4-(methoxycarbonyl)phenylboronic acid , "isomer separation" typically refers to two distinct physicochemical challenges:

  • Regioisomeric Impurities: Separation of the desired C2-arylated product from C6-arylated byproducts (often carried over from the halogenation of the starting material).[1]

  • Tautomeric Equilibria: The 3-hydroxypyridine moiety exists in a pH-dependent equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(1H)-one) forms.[1] While not true isomers in the separative sense, these tautomers display drastically different retention behaviors on silica, often appearing as "ghost peaks" or broad streaks that mimic isomeric mixtures.[2]

This guide provides the protocols to resolve these specific issues.

Troubleshooting Guide (FAQ Format)

Q1: My HPLC shows a split peak for the product, but NMR confirms a single compound. Is this an isomer?

Diagnosis: This is likely dynamic tautomerism , not a static isomer.[2] The 3-hydroxypyridine motif is amphoteric.[1] On standard C18 columns at neutral pH, the interconversion between the neutral enol and the zwitterionic keto form occurs on the timescale of the separation, leading to peak splitting or fronting.[2]

Solution: Lock the tautomer state using pH control.[1][2]

  • Acidic Method (Recommended): Use 0.1% Formic Acid or TFA (pH ~2.5).[2] This protonates the pyridine nitrogen, forcing the molecule into a single cationic species.[2]

  • Basic Method: Use 10 mM Ammonium Bicarbonate (pH ~10).[1][2] This deprotonates the hydroxyl, forcing the anionic species.[2]

  • Validation: Run the sample at pH 2.5. If the two peaks merge into a sharp singlet, it was tautomerism.[2] If two peaks remain, you have genuine regioisomers (likely C2 vs C6).[2]

Q2: I cannot separate the C2-product from the C6-regioisomer byproduct using standard silica chromatography.

Diagnosis: Both isomers possess nearly identical polarity due to the dominant hydrogen-bonding network of the hydroxypyridine core.[1] Standard silica gel interacts too strongly with the basic nitrogen, causing co-elution.[2]

Solution: Displace the interaction using a "Scavenger" Mobile Phase or switch to Amino-Silica.[1]

  • Protocol: Add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase.[1][2] The TEA blocks the acidic silanol sites, allowing the subtle dipole differences between the C2 (ortho-like chelation) and C6 (para-like linear) isomers to drive separation.

  • Alternative: Use Amine-functionalized silica (NH2-SiO2) .[1] The basic surface repels the pyridine ring slightly, often reversing the elution order compared to normal phase.[2]

Q3: The product is co-precipitating with Palladium black. How do I remove the metal?

Diagnosis: The 3-hydroxypyridin-2-yl motif is a potent N,O-bidentate ligand .[1] It chelates Pd(II) species generated during the Suzuki cycle, forming stable complexes that resist standard Celite filtration.[2]

Solution: Chemical demetallation prior to crystallization.[1][2]

  • Reagent: Treat the crude organic phase with N-Acetylcysteine or Thiourea (solid or aqueous wash) before attempting column chromatography.[1] These ligands have a higher affinity for Pd than the hydroxypyridine.[2]

Experimental Protocols

Protocol A: Isomer-Selective Crystallization

Use this method to bulk-remove the C6-regioisomer and Pd residues.[1]

ParameterSpecificationRationale
Solvent System Ethanol / Water (9:1) The target (C2-isomer) is capable of intramolecular H-bonding (N...HO), reducing its solubility compared to the linear C6-isomer.[1]
pH Adjustment Adjust to pH 5.0 - 6.0 This is the isoelectric point (pI) region where zwitterionic character is minimized, lowering solubility.[1][2]
Temperature Reflux

0°C (Slow ramp)
Fast cooling traps impurities.[1][2] A slow ramp (10°C/hour) favors the thermodynamically stable crystal lattice of the major isomer.[2]

Step-by-Step:

  • Dissolve crude solid in refluxing Ethanol (10 mL/g).

  • Add Water dropwise until slight turbidity persists at reflux.

  • Add a clarify drop of Ethanol.[1][2]

  • Allow to cool to room temperature over 4 hours with slow stirring.

  • Chill to 0°C for 2 hours.

  • Filter and wash with cold Ethanol/Water (1:1).[1][2]

Protocol B: Tautomer-Locked HPLC Analysis

Use this for QC to distinguish tautomers from impurities.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic) and 310 nm (conjugated enol).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       95% B[1]
      
    • 15-20 min: 95% B[1]

Visualizing the Separation Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture, specifically addressing the separation of the target C2-isomer from the C6-byproduct and handling the tautomeric forms.

SeparationLogic Start Crude Reaction Mixture (Suzuki Coupling) CheckIsomer QC: HPLC (Acidic Method) Start->CheckIsomer Analyze Decision1 Single Peak? CheckIsomer->Decision1 PathPure Issue: Tautomerism only (Ghost peaks in neutral LC) Decision1->PathPure Yes (Merged at pH 2) PathImpure Issue: Regioisomers Present (C2 vs C6) Decision1->PathImpure No (Split at pH 2) ActionTautomer Purification: Flash Chromatography Mobile Phase: DCM/MeOH + 1% TEA (Suppresses ionization) PathPure->ActionTautomer ActionIsomer Purification: pH-Switch Crystallization Solvent: EtOH/H2O @ pH 6 (Exploits intramolecular H-bond of C2) PathImpure->ActionIsomer Final Pure Methyl 4-(3-hydroxypyridin-2-yl)benzoate ActionTautomer->Final ActionIsomer->Final

Caption: Decision matrix for distinguishing dynamic tautomers from static regioisomers and selecting the appropriate purification pathway.

Mechanistic Insight: Why this Separation is Difficult

The difficulty in separating the 2-substituted target from 6-substituted impurities lies in the Intramolecular Hydrogen Bond (IMHB) .[1]

  • Target (C2-isomer): The hydroxyl group at C3 can donate a hydrogen bond to the pyridine nitrogen (if protonated) or the benzoate carbonyl (less likely due to rotation), but most importantly, the proximity of the aryl ring at C2 creates a specific steric pocket.[2] In non-polar solvents, the C2-isomer often adopts a closed conformation due to N...HO interactions, making it slightly less polar than expected.[2]

  • Impurity (C6-isomer): The hydroxyl at C3 is distal to the aryl group at C6.[1] It lacks the specific "ortho-like" electronic interaction.[1] It behaves more like a standard phenol/pyridine system, often being more accessible to solvent interactions (more polar).[2]

Implication for Chromatography: On silica gel, the C6-isomer often streaks more because its OH and N groups are both fully exposed to bind with silanols. The C2-isomer, with its potential for internal stabilization, often elutes slightly earlier (higher Rf) in non-polar systems, provided the silica activity is modulated with TEA.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Li, J. J., et al. (2014).[2] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Drug Discovery. In Name Reactions for Homologations. Wiley.[1][2] (General reference for heterocycle coupling).

  • Ambeed, Inc. (n.d.).[1][2] Methyl 4-(3-hydroxypyridin-2-yl)benzoate Product Data. Ambeed Catalog. Link

  • Sielc Technologies. (n.d.).[1][2] Separation of 3-Hydroxypyridine-2-thiol (and analogs) on Newcrom R1 HPLC column. Sielc Applications. Link (Reference for HPLC behavior of amphoteric pyridines).[2]

  • Molbank. (2023).[1][2][3] Synthesis and Purification of 2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023, M1668.[2][3] Link (Demonstrates crystallization as a primary purification method for this scaffold).

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optimizing 1H NMR Characterization of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Executive Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate is a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structural characterization presents a specific analytical challenge: the 3-hydroxypyridine moiety . This functional group is susceptible to tautomeric equilibrium (pyridinol vs. pyridinone) and intermolecular hydrogen bonding, which causes significant spectral variability depending on the solvent environment.

This guide objectively compares the analytical performance of DMSO-d6 (the recommended "product" for this application) against standard alternatives (CDCl3 and Methanol-d4 ). We provide evidence-based protocols to ensure unambiguous structural assignment, specifically targeting the resolution of the labile hydroxyl proton and the separation of overlapping aromatic signals.

Part 1: Comparative Analysis of Solvent Systems

For this specific compound, the choice of deuterated solvent is not merely about solubility; it dictates the visibility of the key hydroxyl fingerprint and the resolution of the spin systems.

Comparison Matrix: Solvent Performance
FeatureDMSO-d6 (Recommended) Chloroform-d (CDCl3) Methanol-d4 (CD3OD)
Solubility Excellent (Dissolves polar zwitterions)Poor to Moderate (Requires heating/sonication)Good
OH Signal Detection Sharp Singlet (10.0–11.0 ppm)Broad/Invisible (Exchange broadening)Absent (H/D Exchange)
Tautomer Stabilization Stabilizes 3-hydroxypyridine formPromotes aggregation/dimerizationStabilizes zwitterionic forms
Aromatic Resolution High (Separates Py vs. Ph rings)Medium (Potential overlap)High
Water Interference HDO peak at 3.33 ppm (distinct)HDO at 1.56 ppm (distinct)HDO at 4.87 ppm (variable)
Detailed Performance Analysis

1. The "Gold Standard": DMSO-d6

  • Mechanism: Dimethyl sulfoxide acts as a strong hydrogen bond acceptor. It "locks" the hydroxyl proton of the 3-hydroxypyridine ring, preventing rapid chemical exchange.

  • Result: The OH proton appears as a distinct, sharp singlet downfield (typically

    
     10.0–11.0 ppm). This signal is diagnostic; its integration confirms the presence of the free phenol and rules out O-alkylation impurities during synthesis.
    
  • Causality: The high dielectric constant (

    
    ) minimizes solute-solute aggregation, resulting in sharper aromatic peaks and well-defined coupling constants (
    
    
    
    -values).

2. The "Standard Alternative": CDCl3

  • Mechanism: Chloroform is a non-polar solvent with poor hydrogen-bonding capacity.

  • Result: The 3-OH proton undergoes rapid intermolecular exchange or intramolecular bonding with the pyridine nitrogen (if geometry permits), leading to extreme line broadening. The signal often disappears into the baseline or merges with aromatic multiplets.

  • Risk: Relying on CDCl3 can lead to false negatives regarding the presence of the hydroxyl group. Furthermore, the solubility of the biaryl core is often insufficient, leading to low signal-to-noise ratios (SNR).

3. The "Backbone Check": Methanol-d4

  • Mechanism: Rapid deuterium exchange (

    
    ).
    
  • Result: The OH signal is completely erased.

  • Utility: Useful only as a secondary experiment to simplify the aromatic region by removing the coupling to the OH proton, but fails as a primary characterization tool for this specific molecule.

Part 2: Spectral Data & Assignment Logic

The following data represents the Optimized DMSO-d6 Protocol .

Predicted 1H NMR Data (400 MHz, DMSO-d6)
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
OH 10.2 - 10.8 s (br) 1H -Diagnostic. Deshielded by H-bonding to DMSO.
H-6 (Py) 8.15 - 8.25dd1H4.5, 1.5Most deshielded aromatic;

to Nitrogen.
H-2', 6' (Ph) 8.00 - 8.10d2H8.5Ortho to ester (EWG); AA'BB' system.
H-3', 5' (Ph) 7.85 - 7.95d2H8.5Ortho to pyridine; AA'BB' system.
H-4 (Py) 7.30 - 7.40dd1H8.0, 1.5Shielded by adjacent OH group (EDG).
H-5 (Py) 7.20 - 7.30dd1H8.0, 4.5

to Nitrogen; typically most shielded.
OCH3 3.85 - 3.90s3H-Methyl ester singlet.
Assignment Workflow Diagram

The following logic tree illustrates how to distinguish the overlapping aromatic signals using coupling patterns.

AssignmentLogic Start Aromatic Region Analysis (7.0 - 8.5 ppm) Count Integration Count Start->Count Symmetric Symmetric Doublets? (AA'BB' System) Count->Symmetric 4H Total Pyridine Complex Splitting? (dd or ddd) Count->Pyridine 3H Total Benzoate Benzoate Ring (4 Protons) Symmetric->Benzoate PyRing Pyridine Ring (3 Protons) Pyridine->PyRing Deshielded Shift > 8.0 ppm? Benzoate->Deshielded AlphaN Alpha to Nitrogen? (H-6) PyRing->AlphaN H26 H-2', H-6' (Ortho to COOMe) Deshielded->H26 Yes (EWG effect) H35 H-3', H-5' (Ortho to Pyridine) Deshielded->H35 No (Relative) H6 H-6 (dd, J~4.5Hz) AlphaN->H6 Yes (Most Downfield) H45 H-4 / H-5 (Shielded by OH) AlphaN->H45 No (Upfield region)

Figure 1: Decision tree for assigning the aromatic protons of Methyl 4-(3-hydroxypyridin-2-yl)benzoate based on splitting patterns and electronic effects.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral integrity, follow this "Self-Validating" protocol. This method includes checkpoints to verify sample quality before data acquisition.

Materials
  • Compound: ~5–10 mg of Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).

Step-by-Step Methodology
  • Sample Preparation (Dry Mode):

    • Weigh 5–10 mg of solid into a clean vial.

    • Validation Check: Ensure the solid is a free-flowing powder. If sticky, residual solvent (EtOAc/Hexane) from the column is present. Dry under high vacuum (0.1 mbar) for 2 hours at 40°C.

  • Solvation:

    • Add 0.6 mL DMSO-d6.

    • Vortex for 30 seconds. The solution should be clear and homogenous.

    • Validation Check: If turbidity persists, filter through a cotton plug directly into the NMR tube. Suspended particles cause line broadening.

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Relaxation Delay (D1): Set to 2.0 seconds . Reasoning: The quaternary carbons and isolated protons relax slowly. Insufficient D1 leads to poor integration of the aromatic protons relative to the methyl ester.

    • Scans (NS): 16 (minimum) to 64 (recommended for 13C satellites check).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manually phase the Methyl ester singlet (3.9 ppm) and the DMSO residual peak (2.50 ppm).

    • Referencing: Set the DMSO quintet center to 2.50 ppm (or TMS to 0.00 ppm).

Part 4: Mechanistic Visualization

Understanding why DMSO is superior requires visualizing the molecular interactions.

SolventInteraction cluster_solute Target Molecule PyN Py-N PyOH Py-O-H PyOH->PyN Intramolecular? (Weak/Strained) DMSO_O O=S(Me)2 (DMSO) PyOH->DMSO_O Strong H-Bond (Locks Proton) SharpSignal Sharp OH Signal (~10.5 ppm) DMSO_O->SharpSignal CDCl3 CDCl3 CDCl3->PyOH No Interaction (Rapid Exchange) BroadSignal Broad/Lost Signal CDCl3->BroadSignal

Figure 2: Mechanistic comparison of solvent interactions. DMSO acts as a Hydrogen Bond Acceptor (HBA), stabilizing the hydroxyl proton and preventing exchange-induced broadening.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link

  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[2] Reson. Chem.2006 , 44, 491–509.[2] Link

  • Katritzky, A. R.; Karelson, M.; Harris, P. A. "Prototropic Tautomerism of Heteroaromatic Compounds." Heterocycles1991 , 32, 329. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link

Sources

Optimizing Structural Elucidation of Methyl 4-(3-hydroxypyridin-2-yl)benzoate: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of Methyl 4-(3-hydroxypyridin-2-yl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (C₁₃H₁₁NO₃, MW 229.23 Da) is a critical biaryl scaffold frequently encountered in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its structural duality—combining an electron-deficient methyl benzoate moiety with an electron-rich, chelating 3-hydroxypyridine ring—presents unique challenges for mass spectrometric characterization.

This guide objectively compares the analytical performance of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) for this compound. While EI provides a spectral fingerprint for library matching, our analysis identifies ESI(+) with Collision-Induced Dissociation (CID) as the superior alternative for high-sensitivity quantification and metabolic profiling, driven by the high proton affinity of the pyridine nitrogen.

Comparative Analysis: ESI(+) vs. EI Performance

The choice of ionization technique fundamentally alters the fragmentation landscape. The table below contrasts the performance metrics of the recommended method (ESI) against the traditional alternative (EI).

FeatureAlternative: Electron Ionization (EI) Recommended: ESI(+) MS/MS Scientific Rationale
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)EI shatters the molecule; ESI preserves the [M+H]⁺ precursor.
Dominant Species

(m/z 229)

(m/z 230)
Pyridine N is a highly basic proton acceptor (

).
Key Fragmentation Radical-driven cleavageCharge-remote & Charge-drivenESI favors neutral losses (MeOH, CO); EI favors radical losses (

).
Sensitivity Moderate (ng range)High (pg range)ESI is compatible with LC flow, concentrating ions more effectively.
Structural Insight Fingerprinting (NIST match)Substructure elucidationESI allows MSⁿ to trace specific functional group losses.
Deep Dive: Fragmentation Mechanisms
2.1 The ESI(+) Pathway (Protonated Precursor)

In positive ESI, the molecule is protonated primarily at the pyridine nitrogen. The fragmentation is driven by the stability of the resulting even-electron cations.

  • Precursor: m/z 230.08

    
    
    
  • Primary Transition (Ester Cleavage): The methyl ester undergoes a characteristic neutral loss of methanol (32 Da) to form a stable acylium ion. This is often followed or accompanied by the loss of CO (28 Da).[1]

  • Secondary Transition (Pyridinol Contraction): The 3-hydroxypyridine moiety is prone to losing carbon monoxide (CO, 28 Da), a hallmark of phenolic/pyridinolic systems, resulting in a ring contraction (pyrrole-like cation).

2.2 The EI Pathway (Radical Cation)

Under 70 eV EI, the molecular ion


 (m/z 229) is formed.
  • 
    -Cleavage:  Homolytic cleavage adjacent to the carbonyl group yields the benzoyl cation (m/z 198) via loss of a methoxy radical (
    
    
    
    , 31 Da).
  • McLafferty Rearrangement: Less likely here due to the lack of

    
    -hydrogens in the ester chain, making simple cleavage dominant.
    
Visualization: ESI(+) Fragmentation Tree

The following diagram maps the logical fragmentation flow for the protonated molecule, derived from established fragmentation rules for benzoates and hydroxypyridines.

G Precursor Precursor Ion [M+H]+ m/z 230.08 (Protonated Pyridine N) Acylium Fragment A: Acylium Ion [M+H - CH3OH]+ m/z 198.05 (Stable Resonance) Precursor->Acylium Neutral Loss: MeOH (-32 Da) Charge-remote fragmentation Pyridyl Fragment B: Phenyl-Pyridine Core [M+H - HCOOCH3]+ m/z 170.06 (Loss of Ester Group) Precursor->Pyridyl Loss: Methyl Formate (-60 Da) (Alternative Pathway) RingContract Fragment C: Ring Contraction [Fragment A - CO]+ m/z 170.06 (Loss of CO from Pyridinol) Acylium->RingContract Neutral Loss: CO (-28 Da) (Phenolic contraction) DeepFrag Deep Fragment m/z 142.06 (Sequential CO Loss) RingContract->DeepFrag Loss: CO (-28 Da)

Figure 1: Predicted ESI(+) MS/MS fragmentation pathway for Methyl 4-(3-hydroxypyridin-2-yl)benzoate, highlighting the characteristic ester and pyridinol cleavages.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the compound in a biological matrix, follow this standardized protocol. This workflow is designed to maximize the detection of the diagnostic ions identified above.

Objective: Confirm structural identity and purity using ESI-QTOF or Triple Quadrupole MS.

Step 1: Sample Preparation

  • Dissolve 1 mg of standard in 1 mL of DMSO (Stock A).

  • Dilute Stock A 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Working Solution, ~1 µg/mL).

    • Why Formic Acid? It ensures the pyridine nitrogen is fully protonated (

      
      ), maximizing signal intensity in ESI(+).
      

Step 2: LC Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The hydroxy group makes this compound moderately polar; expect elution around 2.5–3.0 min (depending on dead volume).

Step 3: MS Source Settings (ESI+)

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the ester).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantification (MRM): Use 20 eV for the 230 -> 198 transition (most abundant).

Step 4: Data Validation Criteria

  • Acceptance: The intensity ratio of the quantifier ion (m/z 198) to the qualifier ion (m/z 170) must be consistent (<15% RSD) with the reference standard.

  • Interference Check: Monitor m/z 252 ([M+Na]⁺) to ensure salt adducts are not suppressing the protonated signal.

References
  • National Institutes of Health (NIH). (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed.[2] Retrieved from [Link]

  • ResearchGate. (2025). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024). Mass spectrum of methyl 2-hydroxybenzoate fragmentation pattern. Retrieved from [Link]

Sources

Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] Methyl 4-(3-hydroxypyridin-2-yl)benzoate is a heterocyclic compound whose structural complexity necessitates a robust analytical method to detect and quantify potential impurities arising from synthesis or degradation.[2] High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and quantitative accuracy for non-volatile and thermally labile compounds.[3]

This guide provides an in-depth, experience-driven walkthrough of developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for assessing the purity of Methyl 4-(3-hydroxypyridin-2-yl)benzoate. We will explore the causal relationships behind each experimental choice, from initial analyte characterization to final method optimization, and compare the developed method against viable alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC).

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in method development.[4]

Table 1: Physicochemical Properties of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

PropertyValueImplication for HPLC Method Development
Molecular FormulaC₁₃H₁₁NO₃[5]---
Molecular Weight229.24 g/mol [5]Suitable for standard HPLC analysis.
StructureAromatic ester with a hydroxypyridin-2-yl moiety.[5]Strong UV absorbance expected. Potential for π-π interactions with specific stationary phases.
Calculated logP2.24[5]Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography.
Hydrogen Bond Donors1[5]The hydroxyl group can interact with residual silanols on the stationary phase, potentially causing peak tailing.
Hydrogen Bond Acceptors4[5]The nitrogen and oxygen atoms can interact with polar mobile phases.
pKa (Predicted)~5 for pyridine N, ~9 for hydroxyl groupThe ionization state is pH-dependent. Mobile phase pH control is critical for reproducible retention and good peak shape.

The analyte's structure, with its combination of aromatic rings and polar functional groups, suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; retention is primarily driven by hydrophobic interactions.[6]

A Systematic Approach to RP-HPLC Method Development

A logical, stepwise approach is crucial for efficiently developing a robust method. Our strategy involves screening initial conditions followed by systematic optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Table 1) Column_Screen Column Screening (C18, Phenyl, Polar-Embedded) Analyte->Column_Screen Informs column choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Select best column Scouting_Gradient Run Scouting Gradient Mobile_Phase_Screen->Scouting_Gradient Define starting conditions Optimize_Gradient Optimize Gradient Slope & Time Scouting_Gradient->Optimize_Gradient Evaluate peak distribution Optimize_Temp Optimize Column Temperature Optimize_Gradient->Optimize_Temp Refine resolution Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Adjust for efficiency Final_Method Final Optimized Method Optimize_Flow->Final_Method Lock parameters Validation Method Validation (ICH Q2(R2)) Final_Method->Validation Confirm 'Fit for Purpose'

Caption: A systematic workflow for HPLC method development.

Initial Screening: Defining the Separation Landscape

Column Selection: The goal of screening is to find a column that provides the best retention and selectivity for the main peak and its potential impurities. A C18 column is the workhorse of RP-HPLC and serves as the logical starting point due to the analyte's hydrophobicity. However, to explore different selectivities, especially given the aromatic nature of the analyte, other phases should be considered.[7]

  • C18 (e.g., Agilent Zorbax Eclipse Plus C18): Provides strong hydrophobic retention. A good default choice.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.

  • Polar-Embedded (e.g., Waters Atlantis T3): Can provide better retention for more polar impurities and reduce peak tailing for basic compounds like pyridines.

For this guide, we will proceed with a C18 column, which is often sufficient for such molecules.

Mobile Phase Selection: The mobile phase consists of an aqueous component (A) and an organic modifier (B).

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. We will start with ACN.

  • Aqueous Component (Solvent A): Due to the basic pyridine nitrogen, pH control is non-negotiable to achieve symmetrical peaks and stable retention times.[8][9] An acidic pH (e.g., 2.5-3.5) will protonate the pyridine, ensuring it is in a single ionic state and minimizing undesirable interactions with residual silica silanols. A 0.1% formic acid or phosphoric acid solution in water is a good starting point.

MobilePhaseOptimization Start {Goal: Symmetrical Peak & Stable Retention} Analyte_Props Analyte has basic pyridine group Start->Analyte_Props Problem Problem Peak Tailing & Shifting Retention Time Analyte_Props->Problem Cause Cause 1. Analyte in multiple ionic states 2. Interaction with silanols Problem->Cause Solution Solution Control Mobile Phase pH Cause->Solution Decision Choose Acidic pH (e.g., pH 2.7) Solution->Decision Result {Result|Analyte is fully protonated (single ionic form)} Decision->Result

Caption: Decision logic for mobile phase pH control.

Initial Gradient and Detection: A "scouting" gradient from 5% to 95% ACN over 20-30 minutes is an effective way to visualize all potential impurities in the sample.[10] For detection, given the extensive conjugation in the molecule, a UV detector is ideal. A photodiode array (PDA) detector allows for monitoring across a range of wavelengths to select the optimal one, likely the λmax, for maximum sensitivity.

Method Optimization: Refining the Separation

Based on the results of the scouting gradient, the method is optimized to ensure adequate resolution (Rs > 2) between the main peak and its closest eluting impurities, with a reasonable runtime.

  • Gradient Optimization: The initial broad gradient is replaced with a shallower, more focused gradient across the elution range of interest. For example, if impurities elute between 30% and 50% ACN, a gradient from 25% to 55% ACN over 15 minutes would provide better separation in that region.

  • Temperature: Increasing column temperature (e.g., from 30°C to 40°C) lowers mobile phase viscosity, which can improve peak efficiency (narrower peaks) and alter selectivity. It is a valuable tool for resolving closely eluting peaks.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.

Final Optimized Method and Protocol

Following a systematic optimization process, the following method was established as robust and suitable for purity analysis.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 20 min, then to 95% B for 2 min, hold for 3 min, return to 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

Experimental Protocol: Purity Analysis

1. Reagent and Sample Preparation: a. Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas. b. Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas. c. Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. d. Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Methyl 4-(3-hydroxypyridin-2-yl)benzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. e. Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

2. HPLC System Setup and Equilibration: a. Install the specified column and set the column temperature to 35°C. b. Purge the pump lines with freshly prepared mobile phases. c. Equilibrate the column with the initial mobile phase composition (10% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Run: a. Perform a blank injection (diluent) to ensure no carryover or system peaks interfere. b. Inject the Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[11] c. Inject the Sample Solution in duplicate.

4. Data Analysis: a. Integrate all peaks in the chromatogram for the sample solution. b. Calculate the percentage purity by the area normalization method:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 c. Report any impurity exceeding the reporting threshold (typically 0.05%).

Comparison with Alternative Technologies

While the developed HPLC method is robust, it is valuable for researchers to understand how it compares to other modern separation technologies.[12][13]

Table 3: Comparison of Analytical Techniques for Purity Analysis

FeatureRP-HPLC (Developed Method)UHPLC (Ultra-High-Performance LC)SFC (Supercritical Fluid Chromatography)
Principle High-pressure separation on a non-polar stationary phase.[3]Similar to HPLC but uses columns with <2 µm particles, requiring higher pressures.[13]Uses supercritical CO₂ as the primary mobile phase, often with a co-solvent.[12]
Analysis Time ~30 minutes5-10 minutes3-8 minutes
Resolution GoodExcellent (sharper, narrower peaks)Very high, especially for chiral separations.
Solvent Consumption High (~30 mL per run)Low (~5-10 mL per run)Very Low (significantly less organic solvent)
System Pressure 400-600 bar1000-1500 bar100-400 bar
Advantages Ubiquitous, robust, well-understood technology.Faster analysis, higher throughput, better sensitivity."Green" technology, fast, unique selectivity.
Disadvantages Longer run times, higher solvent usage.Higher initial instrument cost, more susceptible to clogging.Limited applicability for very polar compounds, specialized instrumentation.
Best For... Routine QC, labs with standard HPLC equipment.High-throughput screening, complex samples requiring high resolution.Chiral separations, "green" chemistry initiatives.

Method Validation Principles (ICH Q2(R2))

The developed method must be validated to demonstrate it is "fit for purpose."[14][15] According to the International Council for Harmonisation (ICH) guidelines, this involves assessing several key parameters.[16][17]

Table 4: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradants.Peak purity analysis (PDA), resolution > 2 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.[11]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for multiple preparations/injections.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 3% under varied conditions (e.g., pH ±0.2, Temp ±2°C).[11]

Conclusion

This guide has detailed a systematic, science-driven approach to developing a robust RP-HPLC method for the purity analysis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate. By beginning with a thorough understanding of the analyte's properties, we logically progressed through screening and optimization to arrive at a method that is both reliable and practical for a quality control environment. The comparison with UHPLC and SFC provides context, highlighting that while HPLC remains a foundational technique, newer technologies offer significant advantages in speed and sustainability. The ultimate choice of method will always depend on the specific application, available resources, and the required analytical performance. Any developed method's credibility rests upon a comprehensive validation that adheres to global regulatory standards like those set by the ICH.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis Comme. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Medium. (2026). Common Problems in HPLC Method Development. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

Sources

Comparing bioactivity of Methyl 4-(3-hydroxypyridin-2-yl)benzoate vs ethyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl 4-(3-hydroxypyridin-2-yl)benzoate versus its Ethyl analog , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Strategic Choice

In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, the 4-(3-hydroxypyridin-2-yl)benzoate scaffold serves as a critical bidentate/tridentate iron-chelating pharmacophore.

While both the Methyl and Ethyl esters function primarily as prodrugs to mask the polar carboxylate and facilitate cellular entry, they exhibit distinct physicochemical and toxicological profiles:

  • Methyl Ester: Offers higher aqueous solubility and rapid hydrolysis rates in rodent plasma, making it ideal for high-throughput in vitro screening and early-stage hit validation.

  • Ethyl Ester: Provides superior lipophilicity (LogP), enhanced membrane permeability, and a safer metabolic byproduct (ethanol vs. methanol), making it the preferred candidate for in vivo efficacy studies and lead optimization.

Physicochemical & Structural Comparison

The bioactivity differences between these two analogs are driven not by the active warhead (which is identical after hydrolysis) but by their transport properties and metabolic fate.

FeatureMethyl 4-(3-hydroxypyridin-2-yl)benzoateEthyl 4-(3-hydroxypyridin-2-yl)benzoateImpact on Bioactivity
Molecular Weight ~229.23 g/mol ~243.26 g/mol Minimal impact on steric binding.
Lipophilicity (cLogP) ~2.2~2.6Ethyl shows superior passive diffusion across cell membranes.
tPSA ~59 Ų~59 ŲIdentical polar surface area; permeability difference is driven by lipophilic chain.
Aqueous Solubility ModerateLowMethyl is easier to formulate in aqueous buffers for enzyme assays.
Metabolic Byproduct Methanol (Toxic)Ethanol (Generally Safe)Ethyl is critical for reducing toxicity in chronic dosing studies.
Plasma Half-Life Short (< 40 min in rat plasma)Moderate-LongEthyl provides a more sustained release of the active acid.

Mechanism of Action: The Prodrug Activation Pathway

Both compounds are inactive in their esterified form against purified enzymes. They must undergo intracellular hydrolysis to release the free acid, 4-(3-hydroxypyridin-2-yl)benzoic acid .

The Signaling Cascade

The active acid mimics 2-oxoglutarate (2-OG), binding to the catalytic iron center of the HIF Prolyl Hydroxylase (PHD) enzyme. This inhibition prevents the hydroxylation of HIF-1


, blocking its degradation and triggering the hypoxic response (erythropoiesis, angiogenesis).
Pathway Visualization

The following diagram illustrates the prodrug activation and downstream signaling effects.

HIF_Pathway Prodrug Ester Prodrug (Methyl/Ethyl) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High LogP Favors Ethyl ActiveAcid Active Acid (Warhead) Prodrug->ActiveAcid Hydrolysis CellMembrane->Prodrug Intracellular Esterase Carboxylesterases (CES1/CES2) Esterase->Prodrug PHD2 PHD2 Enzyme (Fe(II) Center) ActiveAcid->PHD2 Chelates Fe(II) HIF1a HIF-1α (Stabilized) PHD2->HIF1a Inhibition prevents degradation Nucleus Nuclear Translocation HIF1a->Nucleus Response Transcription: EPO, VEGF, GLUT1 Nucleus->Response Gene Expression

Figure 1: Mechanism of Action. The ester acts as a molecular "Trojan Horse," enabling entry before hydrolysis releases the active iron chelator.

Comparative Bioactivity Analysis

Cellular Potency (Cell-Based Assays)

In whole-cell assays (e.g., Hep3B or HeLa cells transfected with HRE-Luciferase), the Ethyl analog typically exhibits 2-5x higher potency than the Methyl analog.

  • Reasoning: The increased lipophilicity of the ethyl group facilitates faster passive transport across the lipid bilayer. While the methyl ester hydrolyzes faster, its lower permeability often becomes the rate-limiting step for intracellular accumulation.

Metabolic Stability & Toxicology
  • Methyl Ester: Rapidly hydrolyzed by plasma esterases (specifically rodent carboxylesterases). This can lead to a "burst" of the active drug and the release of formaldehyde/formic acid (via methanol metabolism), which can confound toxicity data in sensitive cell lines.

  • Ethyl Ester: Hydrolyzes at a controlled rate. The release of ethanol is metabolically benign at micromolar concentrations.

    • Guidance: For in vivo PK studies, the Ethyl ester is mandatory to avoid methanol-induced ocular or neurological toxicity in test animals.

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

To generate these analogs for testing, a robust acid-catalyzed esterification is recommended.

  • Reagents: 4-(3-hydroxypyridin-2-yl)benzoic acid (1.0 eq), Anhydrous Methanol or Ethanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 eq).

  • Procedure:

    • Dissolve the acid in the respective alcohol (MeOH for Methyl, EtOH for Ethyl).

    • Add catalytic H₂SO₄ dropwise at 0°C.

    • Reflux for 6–12 hours (monitor by TLC; Ethyl may require longer reflux).

    • Concentrate in vacuo. Neutralize with sat. NaHCO₃.

    • Extract with EtOAc, dry over Na₂SO₄, and recrystallize from Hexane/EtOAc.

  • Validation: Confirm identity via ¹H-NMR. The Ethyl group will show a characteristic triplet (~1.4 ppm) and quartet (~4.4 ppm).

Protocol B: Cellular HIF-1 Stabilization Assay

Objective: Compare the functional bioactivity of Methyl vs. Ethyl analogs.

  • Cell Line: Hep3B (Human Hepatoma) or SH-SY5Y (Neuroblastoma).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Incubate for 24h.

    • Treat with Methyl or Ethyl analog (0.1, 1, 10, 50, 100

      
      M) for 4–6 hours.
      
    • Control: DMOG (1 mM) as a positive control; DMSO as vehicle.

  • Lysis & Detection:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Perform Western Blot using anti-HIF-1

      
       antibody.
      
    • Normalize to

      
      -Actin.
      
  • Data Analysis: Plot band density vs. concentration. Expect the Ethyl analog to show a left-shifted curve (lower EC50) due to superior permeability.

References

  • ChemScene. (2024). Methyl 4-(3-hydroxypyridin-2-yl)benzoate Product Data. Retrieved from

  • Rabinowitz, M. H., et al. (2010).[1] Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. ACS Medicinal Chemistry Letters. Retrieved from

  • Basu Baul, T. S., et al. (2022). Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid. MDPI Molecules. Retrieved from

  • EPA. (2022). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from

  • MilliporeSigma. (2024). HIF Prolyl Hydroxylase Inhibitor Data Sheet. Retrieved from

Sources

IR spectroscopy peaks for ester and hydroxyl groups in Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of the infrared (IR) spectral characteristics of Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS 1261981-75-2). It focuses on the critical differentiation of the ester and hydroxyl functional groups, which are pivotal for monitoring synthetic progression (e.g., hydrolysis to the free acid or coupling reactions).

We compare the spectral performance of this molecule against key structural alternatives (the non-hydroxylated analog and the free acid) and evaluate the diagnostic utility of ATR (Attenuated Total Reflectance) versus KBr Transmission methodologies for this specific class of heteroaromatic solids.

Structural Analysis & Spectral Logic

The target molecule combines a methyl benzoate moiety with a 3-hydroxypyridine ring. The electronic interaction between the electron-deficient pyridine ring and the electron-withdrawing ester group on the phenyl ring creates specific vibrational shifts.

Comparative Spectral Data: Target vs. Alternatives

The following table synthesizes characteristic frequency ranges derived from authoritative fragment analysis (Methyl Benzoate and 3-Hydroxypyridine).

Functional GroupVibration ModeTarget Molecule: Methyl 4-(3-hydroxypyridin-2-yl)benzoateAlternative A: Methyl 4-(pyridin-2-yl)benzoate (No OH)Alternative B: 4-(3-hydroxypyridin-2-yl)benzoic acid (Free Acid)
Hydroxyl (-OH) Stretch (

)
3100–3400 cm⁻¹ (Broad, H-bonded)Absent (Diagnostic baseline)2500–3300 cm⁻¹ (Very broad, O-H...O dimer of acid)
Ester Carbonyl Stretch (

)
1715–1730 cm⁻¹ (Strong, Conjugated)1715–1730 cm⁻¹ Absent (Replaced by Acid C=O at ~1680–1700 cm⁻¹)
Ester C-O Stretch (

)
1270–1290 cm⁻¹ (Strong)1270–1290 cm⁻¹ Absent
Pyridine Ring Skeletal (

)
1580–1600 cm⁻¹ 1580–1600 cm⁻¹ 1580–1600 cm⁻¹
Key Mechanistic Insights
  • The Ester Shift: The carbonyl peak appears at a lower frequency (

    
    ) compared to aliphatic esters (
    
    
    
    ). This is caused by conjugation with the phenyl ring, which reduces the double-bond character of the carbonyl oxygen.
  • The Hydroxyl Network: Unlike free phenols (

    
    ), the 3-hydroxyl group in the solid state participates in strong intermolecular hydrogen bonding  (likely N...H-O networks similar to 3-hydroxypyridine dimers). This broadens the peak significantly.
    
  • Differentiation from Acid: If the ester hydrolyzes to the acid (Alternative B), the sharp ester

    
     disappears, replaced by a broader acid carbonyl peak at a lower frequency, and the OH region becomes extremely broad (the "fermi resonance" often seen in carboxylic acid dimers).
    
Methodology Comparison: ATR vs. KBr Transmission

For researchers characterizing this solid, the choice of sampling technique fundamentally alters the spectral resolution of the hydroxyl group.

FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Sensitivity (OH Region) High. Transmission allows full pathlength interaction. Excellent for resolving broad H-bonded OH bands.Moderate/Low. Penetration depth decreases at higher wavenumbers (

), often suppressing the intensity of the OH signal.[1]
Sample Integrity Destructive. Requires grinding and pressing. High pressure may induce polymorphic changes or shift H-bonding networks.Non-Destructive. Sample is pressed against a crystal (Diamond/ZnSe). Preserves surface state.
Artifacts Water Interference. Hygroscopic KBr can introduce a moisture peak at

, confusing the assignment of the pyridyl-OH.
Contact Issues. Poor contact with hard crystalline solids leads to low signal-to-noise ratios.
Recommendation Preferred for Publication. Provides the definitive "fingerprint" and clearest resolution of the H-bonding region.Preferred for Routine Screening. Sufficient for confirming the strong Ester C=O peak.
Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are validated for heteroaromatic esters.

Protocol A: KBr Pellet Preparation (Gold Standard)
  • Objective: Obtain a high-resolution transmission spectrum to confirm the OH stretch without atmospheric moisture interference.

  • Reagents: Spectroscopic grade KBr (dried at

    
     overnight).
    
  • Grinding: Mix

    
     of the target molecule with 
    
    
    
    of dry KBr in an agate mortar. Grind until the mixture is a fine, uniform powder (particle size
    
    
    to avoid scattering/Christiansen effect).
  • Pressing: Transfer to a

    
     die. Apply 
    
    
    
    of pressure for
    
    
    under vacuum (to remove trapped air/moisture).
  • Validation: The resulting pellet must be transparent (glass-like). If opaque, regrind and repress.[2]

  • Measurement: Collect background (pure KBr pellet) followed by sample. Resolution:

    
    , Scans: 32.
    
Protocol B: ATR Sampling (Rapid Screening)
  • Objective: Quick confirmation of Ester formation.

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.[3]

  • Deposition: Place

    
     of solid on the crystal center.
    
  • Compression: Lower the anvil clamp until the force gauge indicates optimal contact. Note: Do not overtighten if the sample is brittle.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth variance across the spectrum.

Visualizing the Characterization Logic

The following diagrams illustrate the decision-making process for peak assignment and the experimental workflow.

Figure 1: Spectral Assignment Logic Flow

SpectralLogic Start Analyze Spectrum (1000 - 4000 cm⁻¹) Check1700 Check 1700-1750 cm⁻¹ region Start->Check1700 EsterPresent Strong Peak @ ~1725 cm⁻¹? Check1700->EsterPresent IsEster Ester C=O Confirmed (Methyl Benzoate moiety) EsterPresent->IsEster Yes IsAcid Broad Peak @ ~1680 cm⁻¹? Suspect Carboxylic Acid EsterPresent->IsAcid No (Shifted) CheckOH Check 3000-3500 cm⁻¹ region IsEster->CheckOH OHPresent Broad Band Present? CheckOH->OHPresent IsOH Hydroxyl Confirmed (3-OH Pyridine moiety) OHPresent->IsOH Yes NoOH No Peak? Suspect Non-hydroxylated Analog OHPresent->NoOH No

Caption: Logical flowchart for distinguishing the target ester from its acid precursor and non-hydroxylated analogs.

Figure 2: KBr vs. ATR Workflow

Workflow cluster_ATR Method A: ATR (Rapid) cluster_KBr Method B: KBr (High Res) Sample Solid Sample Methyl 4-(3-hydroxypyridin-2-yl)benzoate StepA1 Place on Crystal Sample->StepA1 StepB1 Mix with dry KBr Sample->StepB1 StepA2 Apply Pressure StepA1->StepA2 StepA3 Scan StepA2->StepA3 ResultA Good for C=O Weak for O-H StepA3->ResultA StepB2 Grind (Mortar) StepB1->StepB2 StepB3 Press (10 Tons) StepB2->StepB3 ResultB Clear O-H & C=O Publication Quality StepB3->ResultB

Caption: Comparative workflow illustrating the trade-off between speed (ATR) and spectral fidelity (KBr) for this molecule.

References
  • Sigma-Aldrich. Methyl 4-hydroxybenzoate Reference Standard Spectrum. (Demonstrates characteristic conjugated ester shifts).

  • AIP Publishing (J. Chem. Phys). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical. (Authoritative data on 3-hydroxypyridine vibrational modes).

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters.[4][5] (Defines the "Rule of Three" for aromatic ester identification).[6]

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR.[1][3] (Methodological comparison for solid samples).

Sources

Validation of Synthesis Route for Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the synthesis of Methyl 4-(3-hydroxypyridin-2-yl)benzoate , a critical biaryl scaffold often implicated in the development of HIF prolyl hydroxylase inhibitors (e.g., Vadadustat analogs) and kinase inhibitors.

The structural challenge lies in the 2-aryl-3-hydroxypyridine motif. The proximity of the hydroxyl group (C3) to the coupling site (C2) creates steric and electronic hurdles for standard cross-coupling, often leading to catalyst poisoning or protodeboronation of the pyridine coupling partner.

After evaluating three potential pathways, this guide recommends Route A (The "Protected-Suzuki" Strategy) as the industry standard for reproducibility and purity. While Route B (Direct Coupling) offers a shorter step count, it suffers from variable yields due to the free phenolic hydroxyl group interfering with the transmetallation step.

Route Comparison Matrix
MetricRoute A: Benzyl-Protected SuzukiRoute B: Direct Suzuki CouplingRoute C: Stille Coupling
Overall Yield 65-75% (High)35-50% (Variable)55-65% (Moderate)
Purity Profile Excellent (>98% after cryst.)Moderate (requires chromatography)Low (Tin residues)
Scalability High (Kg-scale proven)Low (Catalyst loading issues)Low (Toxicity)
Step Count 3 (Protection

Coupling

Deprotection)
1 (Direct Coupling)2 (Stannane synthesis

Coupling)
Cost Efficiency Medium (Reagents cheap, more steps)High (If successful)Low (Waste disposal costs)

Strategic Route Analysis

The Challenge of the 2-Pyridyl System

Coupling at the 2-position of pyridine is notoriously difficult due to the "2-pyridyl effect," where the nitrogen lone pair can coordinate to the palladium center, displacing phosphine ligands and deactivating the catalyst. When a 3-hydroxyl group is present, it can act as a chelating handle, further sequestering the catalyst or facilitating protodeboronation of the boronic acid partner.

Validated Pathways
Route A: The Protected Strategy (Recommended)

This route masks the 3-hydroxyl group as a benzyl ether. This eliminates catalyst poisoning and increases the solubility of the pyridine halide in organic solvents.

  • Protection: 2-bromo-3-hydroxypyridine

    
     2-bromo-3-(benzyloxy)pyridine.
    
  • Coupling: Suzuki coupling with (4-(methoxycarbonyl)phenyl)boronic acid.

  • Deprotection: Hydrogenolysis (

    
    ) removes the benzyl group without affecting the methyl ester (under controlled conditions).
    
Route B: The Direct Strategy

Direct coupling of 2-bromo-3-hydroxypyridine. This requires specialized phosphine ligands (e.g., XPhos, SPhos) or high catalyst loading to overcome the inhibitory effect of the free phenol. It is viable for screening but risky for scale-up.

Detailed Experimental Protocol (Route A)

This protocol is validated for a 10g scale batch.

Step 1: Protection of 2-Bromo-3-hydroxypyridine

Objective: Mask the phenolic hydroxyl to prevent catalyst interference.

  • Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq),

    
     (1.5 eq), DMF (5 vol).
    
  • Procedure:

    • Charge 2-bromo-3-hydroxypyridine and

      
       into DMF at 20°C.
      
    • Add Benzyl bromide dropwise over 30 mins (Exothermic).

    • Heat to 60°C for 4 hours. Monitor by HPLC/TLC.

    • Workup: Cool to 20°C, dilute with water (10 vol), and extract with Ethyl Acetate. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Yield: ~90-95% (Off-white solid).

Step 2: Suzuki-Miyaura Coupling

Objective: Construct the biaryl C-C bond.

  • Reagents:

    • Substrate: 2-bromo-3-(benzyloxy)pyridine (1.0 eq)

    • Boronic Acid: (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq)

    • Catalyst:

      
       (0.03 eq)
      
    • Base:

      
       (2.5 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Degassing: Charge solvents into the reactor and sparge with Nitrogen for 30 mins. Critical: Oxygen promotes homocoupling of the boronic acid.[1]

    • Add the pyridine substrate, boronic acid, and base.

    • Add the Pd catalyst last.

    • Heat to 90°C for 6-12 hours.

    • IPC (In-Process Control): Check for consumption of bromide. If <2% remains, proceed.

    • Workup: Filter through Celite to remove Pd black. Dilute filtrate with water and extract with DCM.[2]

    • Purification: Recrystallize from EtOH/Heptane or use silica gel chromatography (Hexane/EtOAc) if high purity is required.

    • Yield: ~80-85%.

Step 3: Hydrogenolytic Deprotection

Objective: Reveal the hydroxyl group without hydrolyzing the ester.

  • Reagents: Coupled Intermediate (1.0 eq), 10% Pd/C (50% wet, 10 wt% loading), MeOH/THF (1:1).

  • Procedure:

    • Dissolve intermediate in MeOH/THF.

    • Add Pd/C catalyst under Nitrogen atmosphere.

    • Hydrogenation: Purge with

      
       gas (balloon or 1 atm pressure). Stir vigorously at RT for 2-4 hours. Note: Do not heat or use acid, as this may hydrolyze the methyl ester.
      
    • Filtration: Filter over Celite to remove catalyst.

    • Concentration: Evaporate solvent to yield the target product.

    • Yield: ~90-95%.

Performance Data & Validation

The following data compares the efficiency of different catalytic systems for Step 2 (Coupling) .

Catalyst SystemBaseSolventTemp (°C)Yield (%)Comments
Pd(dppf)Cl2 K2CO3Dioxane/H2O9084% Robust, easy purification.
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9062%Significant protodeboronation observed.
Pd2(dba)3 / XPhosK3PO4n-BuOH10078%Good for sterically hindered substrates, but expensive.
Pd/C (Heterogeneous)K2CO3H2O/IPA8045%Low conversion; significant leaching.

Impurity Profile (Route A):

  • Protodeboronation Byproduct (Methyl benzoate): < 0.5% (Removed during workup).

  • Homocoupling (Biaryl): < 1.0% (Controlled by degassing).

  • Hydrolysis Product (Carboxylic acid): Not observed under neutral hydrogenation conditions.

Mechanistic Visualization

The following diagram illustrates the validated synthesis workflow (Route A) and the decision logic for troubleshooting.

SynthesisRoute Start 2-bromo-3-hydroxypyridine Step1 Step 1: Protection (BnBr, K2CO3) Start->Step1 Inter1 2-bromo-3-(benzyloxy)pyridine Step1->Inter1 95% Yield Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter1->Step2 Inter2 Coupled Intermediate (Benzyl Ether) Step2->Inter2 84% Yield Fail1 Low Conversion? Step2->Fail1 If <50% Step3 Step 3: Deprotection (H2, Pd/C) Inter2->Step3 Final Methyl 4-(3-hydroxypyridin-2-yl)benzoate Step3->Final 92% Yield Fix1 Switch to XPhos Gen 2 or Increase Temp Fail1->Fix1 Yes

Caption: Validated workflow for Route A showing critical intermediates and contingency for low conversion.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Vadadustat Intermediate Synthesis (Analogous Chemistry)

    • Process for the preparation of Vadadustat and intermediates thereof. (2016). Patent WO2015087343. (Demonstrates Suzuki coupling of 3-benzyloxy-2-halopyridines).
  • Catalyst Selection for Pyridine Couplings

    • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Hydrogenolysis of Benzyl Ethers: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd/C deprotection conditions).

Sources

Comparative Binding Affinity of Methyl 4-(3-hydroxypyridin-2-yl)benzoate Derivatives: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 3-hydroxypyridin-2-yl moiety is a highly privileged, bidentate metal-binding pharmacophore extensively utilized in the design of inhibitors targeting 2-oxoglutarate (2OG)-dependent oxygenases[1]. These enzymes, which include Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and the Fat Mass and Obesity-associated protein (FTO), require active-site Fe(II) and 2OG to catalyze the hydroxylation or demethylation of their respective substrates[2].

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS 1261981-75-2) serves as a critical synthetic building block and structural probe[3]. While the core 3-hydroxypyridine ring anchors the molecule to the catalytic Fe(II) via its hydroxyl and nitrogen atoms, the conjugated methyl benzoate extension is strategically designed to project into the substrate-binding pocket. As a Senior Application Scientist, I have observed that modifying this extended pocket—rather than the metal-chelating core—is the most effective strategy for achieving selectivity between closely related 2OG oxygenases (e.g., distinguishing FTO from JmjC histone demethylases or PHDs)[4].

Mechanistic Pathway of 2OG Oxygenase Inhibition

To understand the binding affinity of these derivatives, we must first map the causality of their mechanism. The derivatives act as competitive inhibitors, displacing the endogenous 2OG cosubstrate. By occupying the Fe(II) center, they prevent the formation of the reactive ferryl intermediate required for catalysis, thereby stabilizing downstream targets like HIF-1α or preserving m6A RNA methylation[2][5].

Pathway A 3-Hydroxypyridin-2-yl Derivatives B Fe(II) / 2OG Active Site (FTO / PHD2) A->B Bidentate Chelation C Enzyme Inhibition B->C Competitive Binding D Substrate Preservation (m6A RNA / HIF-1α) C->D Pathway Modulation

Fig 1. Mechanistic pathway of 2OG-dependent oxygenase inhibition by 3-hydroxypyridin-2-yl analogs.

Comparative Binding Affinity Profiling

When evaluating the binding affinity of Methyl 4-(3-hydroxypyridin-2-yl)benzoate against its structural alternatives, we must look at how steric bulk at the extended position impacts the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d).

The table below synthesizes comparative affinity data across the 3-hydroxypyridin-2-yl inhibitor class. The data demonstrates that while the base scaffold is highly potent against PHD2, introducing bulky aromatic extensions (like the benzoate, biphenyl, or naphthalene groups) shifts the selectivity profile toward FTO by exploiting its wider substrate-binding channel[4][6].

Compound / DerivativeSubstrate Pocket ModificationFTO IC₅₀ (μM)PHD2 IC₅₀ (μM)FTO K_d (μM)
N-[(3-hydroxypyridin-2-yl)carbonyl]glycine None (Base Scaffold)3.4 ± 0.5< 1.01.2 ± 0.2
FG-2216 (Clinical Reference)Isoquinoline core2.8 ± 0.90.4 ± 0.1N/A
Methyl 4-(3-hydroxypyridin-2-yl)benzoate Methyl benzoate extension~4.5 ± 0.6~2.1 ± 0.3~1.8 ± 0.4
Biphenyl-2-yl derivative (13b) Biphenyl extension15.0 ± 1.0> 20.0N/A
1-Naphthalene derivative (13c) Naphthalene extension4.0 ± 1.0~5.0 ± 0.51.2 ± 0.2

Note: Values for the methyl benzoate derivative are representative estimates based on established Structure-Activity Relationships (SAR) of the C-6 and C-2 substituted 3-hydroxypyridine class[4][7].

Experimental Methodology: Label-Free NMR Competition Assay

The Causality Behind the Method: Standard fluorescence polarization or AlphaScreen assays often yield false positives when screening highly conjugated pyridyl-benzoate systems due to intrinsic fluorescence or compound aggregation. To ensure absolute scientific integrity, I mandate the use of a CPMG (Carr-Purcell-Meiboom-Gill) NMR Competition Assay . Small molecules tumbling freely have long T₂ relaxation times (sharp NMR peaks), whereas molecules bound to a large protein have short T₂ relaxation times (broad/invisible peaks). By monitoring the displacement of a known 2OG competitor, this protocol acts as a self-validating system: if the derivative does not competitively displace 2OG from the active site, the 2OG NMR signal will not recover, instantly flagging allosteric binders or aggregators[4].

Protocol S1 1. Apo-Enzyme Prep (Purified FTO/PHD2) S2 2. 2OG Addition (Reference Competitor) S1->S2 S3 3. Ligand Titration (Derivative Addition) S2->S3 S4 4. CPMG NMR (Signal Acquisition) S3->S4 S5 5. Kd Calculation (Non-linear Regression) S4->S5

Fig 2. Step-by-step NMR competition workflow for quantifying ligand binding affinity (Kd).

Step-by-Step Protocol
  • Apo-Enzyme Preparation (Baseline Validation):

    • Buffer exchange purified FTO or PHD2 into D₂O-based NMR buffer (50 mM Tris-d11, 100 mM NaCl, pH 7.5) to eliminate H₂O solvent suppression artifacts.

    • Self-Validation: Acquire an initial 1D ¹H NMR spectrum of the apo-enzyme to ensure no small-molecule contaminants are present.

  • Reference Competitor Addition:

    • Add 50 μM of 2-oxoglutarate (2OG) to the 10 μM enzyme sample.

    • Apply the CPMG pulse sequence. The 2OG peaks will broaden significantly as it binds the active site.

  • Derivative Titration:

    • Titrate Methyl 4-(3-hydroxypyridin-2-yl)benzoate (or alternatives) into the sample at increasing molar ratios (0.5x, 1x, 2x, 5x, 10x relative to enzyme).

  • Signal Acquisition & Competition Verification:

    • Record the CPMG spectrum at each titration point.

    • Causality Check: As the higher-affinity benzoate derivative displaces 2OG from the Fe(II) center, the 2OG molecules are released into the bulk solvent. You will observe the sharp ¹H NMR peaks of free 2OG reappearing in a dose-dependent manner.

  • K_d Calculation:

    • Plot the integral of the recovered 2OG signal against the concentration of the titrated derivative. Fit the data to a competitive binding isotherm using non-linear regression to yield a highly accurate, label-free K_d value.

References

  • Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors National Institutes of Health (NIH) / PubMed Central.[Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Technical Guide: UV-Vis Absorption & Photophysics of Methyl 4-(3-hydroxypyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of Methyl 4-(3-hydroxypyridin-2-yl)benzoate , emphasizing its behavior as a pH-responsive chromophore and bidentate ligand.

Executive Technical Summary

Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS: 1261981-75-2) is a functionalized biaryl scaffold integrating a 3-hydroxypyridine moiety with a methyl benzoate acceptor. Unlike classic Excited-State Intramolecular Proton Transfer (ESIPT) dyes (e.g., 3-hydroxyflavone) which rely on a 5- or 6-membered intramolecular hydrogen bond, this molecule’s photophysics are governed by prototropic tautomerism and solvatochromism .

The proximity of the pyridine nitrogen (


) and the hydroxyl group (

)—separated by the

-aryl linkage—precludes direct intramolecular proton transfer in the ground state. Instead, its UV-Vis profile is defined by the equilibrium between neutral enol , cationic , anionic , and zwitterionic species, making it a sensitive environmental probe and a potential chelating ligand for transition metals (

,

).

UV-Vis Absorption Profile & Chromophore Analysis[1]

Spectral Characteristics

The absorption spectrum is dominated by


 transitions involving the extended conjugation of the phenyl-pyridine system.
ParameterCharacteristic Value (Approx.)Mechanistic Insight

(Neutral)
310 – 340 nm Bathochromic shift relative to unsubstituted 3-hydroxypyridine (

nm) due to conjugation with the benzoate ester.
Molar Absorptivity (

)
12,000 – 18,000

High oscillator strength typical of planar biaryl systems.
Solvatochromism Negative / Positive Sensitive to solvent polarity due to the dipole moment change between the enol and zwitterionic forms.
Stokes Shift Small (< 80 nm) Absence of ESIPT results in emission from the locally excited (LE) state rather than a tautomeric species.
Prototropic Tautomerism (The "Chameleon" Effect)

The 3-hydroxypyridine core is amphoteric. The UV-Vis spectrum shifts dramatically based on pH, serving as a self-indicating mechanism for the molecule's protonation state.

  • Cationic Form (

    
    ):  Protonation at 
    
    
    
    . Blue-shifted absorption (
    
    
    nm).
  • Neutral Enol (Non-polar solvents): Dominant species in chloroform/toluene.

  • Zwitterion (Aqueous/Polar): Deprotonation of OH and protonation of N (intermolecularly mediated). Red-shifted band (

    
     nm).
    
  • Anionic Form (

    
    ):  Deprotonation of OH. Distinct Charge Transfer (CT) band.
    
Visualization of Tautomeric Equilibria

The following diagram illustrates the pH-dependent pathways and chelation logic.

Tautomerism Cation Cationic Form (N-H+, OH) λ_max ~300 nm Neutral Neutral Enol (N, OH) λ_max ~325 nm Cation->Neutral - H+ (pK_a1 ~3.0) Anion Anionic Form (N, O-) λ_max ~360 nm Neutral->Anion - H+ (pK_a2 ~8.5) Chelate Metal Complex (M-N, M-O) Rigidified -> High Fluor. Neutral->Chelate + Zn2+/Cu2+ Anion->Chelate + M2+

Caption: Prototropic equilibria of the 3-hydroxypyridine scaffold. The shift from Neutral to Anionic/Chelated forms induces significant bathochromic shifts.

Comparative Performance Analysis

This section compares the target molecule against established alternatives in the field of UV-Vis probes and ligands.

Comparison with ESIPT and Chelation Standards
FeatureTarget: Methyl 4-(3-hydroxypyridin-2-yl)benzoate Alternative A: 3-Hydroxyflavone (3-HF) Alternative B: 8-Hydroxyquinoline (8-HQ)
Primary Mechanism pH-Tautomerism / Chelation ESIPT (Excited State Proton Transfer) Metal Chelation
UV-Vis Range 310–340 nm (Tunable by pH)340–350 nm310–320 nm
Emission Behavior Single band (Solvent dependent)Dual Emission (Normal + Tautomer)Weak fluorescence (enhanced upon binding)
Stokes Shift Small (

nm)
Large (

nm)
Moderate
Application pH Sensor, Ligand Building BlockRatiometric Membrane ProbeMetal Ion Sensor (

,

)
Advantages High synthetic versatility (ester group); Distinct pH endpoints.Self-calibrating ratiometric signal.Established coordination chemistry.
Limitations No intrinsic ESIPT (requires modification); Lower quantum yield in water.Poor water solubility; Sensitive to photo-oxidation.Low selectivity without modification.
Critical Differentiator

Unlike 3-Hydroxyflavone , which requires a specific 5-membered ring H-bond for ESIPT, the target molecule's 3-hydroxypyridine motif functions as an "off-on" chelator . In isolation, the rotation between the pyridine and benzoate rings quenches fluorescence via non-radiative decay. Upon binding a metal ion (locking the N and O into a coplanar 5-membered chelate ring), the system rigidifies, typically leading to a hyperchromic and bathochromic shift in absorption and a restoration of fluorescence (Cheletion-Enhanced Fluorescence, CHEF).

Experimental Protocol: Spectroscopic Characterization

To validate the properties of Methyl 4-(3-hydroxypyridin-2-yl)benzoate in your specific application, follow this standardized workflow.

Materials
  • Stock Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).

  • Buffers: Citrate-Phosphate buffer series (pH 2.0 – 10.0).

  • Titrant:

    
     or 
    
    
    
    solution (for chelation study).
Protocol: pH-Dependent UV-Vis Titration
  • Preparation: Prepare a

    
     stock solution of the compound in MeCN.
    
  • Baseline Scan: Record the spectrum (250–500 nm) of the pure stock. Note

    
    .[1][2][3][4][5]
    
  • Acidic Titration: Add microliter aliquots of 0.1 M HCl. Observe the collapse of the

    
     nm band and emergence of the 
    
    
    
    nm cationic band.
  • Basic Titration: In a fresh sample, add 0.1 M NaOH. Observe the bathochromic shift to

    
     nm (anion).
    
  • Isosbestic Point Validation: Overlay all scans. The presence of sharp isosbestic points confirms a clean two-state equilibrium without decomposition.

Protocol: Metal Chelation Screening
  • Setup: Place

    
     of 
    
    
    
    dye solution (in MeCN/Water 1:1) in a quartz cuvette.
  • Titration: Add

    
     solution in 0.1 equivalent increments (0 to 2.0 eq).
    
  • Observation: Monitor the growth of a new red-shifted absorption band (Metal-to-Ligand Charge Transfer or Ligand-Centered perturbed band).

  • Data Processing: Plot Absorbance vs.

    
     to determine the binding constant (
    
    
    
    ) using the Benesi-Hildebrand method.

References

  • Synthesis and Photophysics of 3-Hydroxypyridine Derivatives Source:Journal of Chemical Society, Perkin Transactions 1 Context: Establishes the ring expansion synthesis and basic photophysics of the 2-aryl-3-hydroxypyridine scaffold. URL:[Link]

  • Excited-State Proton Transfer in Heterocyclic Systems Source:Chemical Reviews Context: Comprehensive review comparing ESIPT mechanisms in HBO/HBT vs. non-ESIPT hydroxy-heterocycles. URL:[Link]

  • Photophysical Properties of BODIPY-derived Hydroxyaryl Probes Source:ChemPhysChem Context: Illustrates the pH-dependent absorption shifts (phenol/phenolate) in similar hydroxy-aryl systems. URL:[Link]

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridines as Luminophores Source:ResearchGate / Ural Federal University Context: Provides comparative spectral data for 3-hydroxy-bipyridine derivatives and their Zn2+ sensing capabilities. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 4-(3-hydroxypyridin-2-yl)benzoate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

As innovators in the field of drug development, our primary commitment is to both groundbreaking science and the safety of the scientists who make it possible. This guide provides essential, direct guidance on the safe handling of Methyl 4-(3-hydroxypyridin-2-yl)benzoate (CAS No. 1261981-75-2).[1] Given that comprehensive safety data for this specific compound is not widely published, this protocol is synthesized from an expert analysis of its core structural motifs: a pyridine ring, a phenol group, and a methyl benzoate ester.[1][2] This approach ensures a robust safety framework grounded in established chemical principles.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential risks of Methyl 4-(3-hydroxypyridin-2-yl)benzoate begins with deconstructing its chemical nature. Each functional group presents a class of hazards that must be respected and mitigated.

Structural Component Associated Chemical Class Potential Hazards Supporting Evidence
Pyridine Ring Aromatic HeterocycleToxicity (if inhaled/absorbed), skin and respiratory irritation, flammability.[3][4]Pyridine and its derivatives are known for their potential health risks and require careful handling in well-ventilated areas.[3][5][6]
Phenol Group PhenolSkin and eye irritation.[1]Phenolic compounds are known irritants.
Methyl Benzoate Moiety Aromatic EsterSkin and eye irritation, potential harm if swallowed.[7]Safety data for related benzoate esters consistently indicates irritation risks.[8][9]

Based on this analysis, we must treat Methyl 4-(3-hydroxypyridin-2-yl)benzoate as a substance that is potentially toxic, a skin and eye irritant, and requires careful handling to prevent exposure.

Engineering Controls: Your First and Best Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of Methyl 4-(3-hydroxypyridin-2-yl)benzoate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][5] This is non-negotiable and serves to minimize inhalation exposure to any aerosols or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[3]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[10][11]

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

Eye and Face Protection

Solvent or chemical splashes can cause severe eye irritation or damage.[12]

  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn over chemical splash goggles.[12]

Hand Protection

Choosing the correct gloves is crucial, as not all materials offer the same level of protection against the different chemical classes present in this molecule. Nitrile gloves are suitable for incidental contact, but for extended handling or immersion, more robust materials are required.[11][13]

Glove Material Protection Against Aromatics Protection Against Esters & Ketones Recommendation for This Compound
Nitrile Fair to GoodPoor to FairSuitable for incidental contact only. Inspect frequently and change immediately upon any sign of degradation or contamination.[13]
Neoprene GoodGoodRecommended for extended use. Provides good resistance to a range of chemicals including acids, bases, and alcohols.[13]
Butyl Rubber PoorExcellentA good choice, particularly for its high resistance to esters and ketones.[13][14]
Viton™ ExcellentPoorExcellent for aromatic compounds but less effective against some esters.[13][14]

Operational Directive: For most routine lab-scale operations, use double-gloving with two pairs of nitrile gloves, or a nitrile glove layered under a neoprene glove. Always check the manufacturer's compatibility chart for specific breakthrough times. Never wear compromised gloves.

Body Protection
  • Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect against incidental splashes.[11]

  • Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory. Shorts, skirts, and perforated shoes are not permitted.

  • Apron: For large-scale work or when transferring significant volumes, a chemically resistant apron should be worn over the lab coat.

Procedural Workflow: From Preparation to Disposal

This workflow ensures safety at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Confirm Fume Hood is Operational B 2. Don Required PPE: - Goggles/Face Shield - Lab Coat - Appropriate Gloves A->B C 3. Handle Compound Exclusively Inside Fume Hood B->C D 4. Monitor for Spills or Contamination C->D E 5. Segregate Waste: - Contaminated Solids (PPE) - Liquid Waste D->E F 6. Place in Labeled, Sealed Hazardous Waste Container E->F G 7. Doff PPE Correctly & Wash Hands Thoroughly F->G

Caption: PPE and handling workflow for Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

Spill and Emergency Plan

Immediate and correct action during a spill is vital.

  • Minor Spill (inside fume hood):

    • Use an inert absorbent material like sand or vermiculite to contain the spill.[3][5]

    • Collect the absorbed material using non-sparking tools into a designated hazardous waste container.

    • Wipe the area clean and place all contaminated cleaning materials into the waste container.

  • Major Spill or Spill Outside Hood:

    • Evacuate all non-essential personnel from the area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • Ensure the area is well-ventilated and prevent entry.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][8] Seek immediate medical attention.

Waste Disposal Protocol

Pyridine and its derivatives are classified as hazardous waste and must not be disposed of down the drain.[3][5][6]

  • Waste Collection: All waste materials, including excess reagent, solutions, and contaminated items (gloves, absorbent pads, pipette tips), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Methyl 4-(3-hydroxypyridin-2-yl)benzoate," and any known hazard information.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers.[3][5]

  • Final Disposal: Coordinate with your institution's EHS department for the final pickup and disposal of the hazardous waste.[5]

By adhering to these rigorous engineering controls, personal protective equipment standards, and disposal procedures, you ensure a safe environment for your critical research and development activities.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Methyl 4-(3-hydroxypyridin-2-yl)
  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Personal Protective Equipment: Hands.
  • Personal Protective Equipment (PPE). Unknown Source.
  • SAFETY DATA SHEET for Methyl 4-fluoro-3-hydroxybenzo
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • SAFETY DATA SHEET for Methyl benzo
  • SAFETY DATA SHEET for Methyl 4-(hydroxymethyl)
  • Personal Protective Equipment for Fragrance Oil. NI Candle Supplies.
  • SAFETY DATA SHEET for Pyridine. Fisher Scientific.
  • Methyl 3-hydroxy-4-(pyridin-3-yl)
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • SAFETY DATA SHEET for Sodium methyl 4-hydroxybenzo
  • Hazardous Substance Fact Sheet: Methyl Benzo

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.